1,8-Diiodonaphthalene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,8-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURHMGVKKGEGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348241 | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-04-7 | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diiodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 1,8-Diiodonaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is an organoiodine compound with the chemical formula C₁₀H₆I₂. It is a halogenated derivative of naphthalene (B1677914), where two iodine atoms are substituted at the peri-positions (1 and 8). This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in organic synthesis and a precursor for various functional materials and molecules with potential biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1730-04-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆I₂ | [4] |
| Molecular Weight | 379.96 g/mol | [4] |
| Appearance | Crystalline solid, light yellow to brown | [5] |
| Melting Point | 109-113 °C | N/A |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | N/A |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Moderately soluble in methylene (B1212753) chloride and ethyl acetate; poorly soluble in water.[5] | N/A |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹³C NMR | Chemical shifts available in the literature. | [4] |
| Infrared (IR) Spectroscopy | Spectral data available. | N/A |
| Mass Spectrometry | Mass spectral data available. | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and utilization of this compound. Below are representative protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound via Sandmeyer-Type Reaction
The synthesis of this compound can be achieved from 1,8-diaminonaphthalene (B57835) through a diazotization reaction followed by iodination, a process based on the principles of the Sandmeyer reaction.[6][7]
Materials:
-
1,8-Diaminonaphthalene
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization: In a flask, dissolve 1,8-diaminonaphthalene in a cooled solution of concentrated hydrochloric acid and water. While maintaining the temperature at 0-5 °C with an ice bath, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress should be monitored for the formation of the bis(diazonium) salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Nitrogen gas will evolve. The mixture is then gently warmed to complete the reaction.
-
Work-up: After the reaction is complete, cool the mixture and add a solution of sodium thiosulfate to quench any remaining iodine. The crude product is then extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.
Sonogashira Coupling Reaction with this compound
This compound can be utilized in various cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.[8][9][10][11] This reaction is a powerful tool for the synthesis of complex organic molecules.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous and deoxygenated solvent, followed by the base and the terminal alkyne.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrates) and monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired alkynylated naphthalene derivative.
Applications in Drug Development and Materials Science
Derivatives of this compound are of significant interest in the fields of medicinal chemistry and materials science.[5]
Anticancer Research
Naphthalene-based compounds have shown promise as anticancer agents.[12][13][14] While specific studies on the direct anticancer activity of this compound are limited, its derivatives, particularly naphthalimides, have been investigated for their ability to induce apoptosis and inhibit key cellular processes in cancer cells.[13][14]
Potential Mechanisms of Action: Derivatives of naphthalene have been shown to target various signaling pathways implicated in cancer progression. For instance, some naphthalene-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][5][15][16][17] Inhibition of the EGFR signaling pathway can disrupt downstream cascades like the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[1][18][19][20][21]
Materials Science
The rigid and planar structure of the naphthalene core, combined with the reactive C-I bonds, makes this compound a valuable precursor for the synthesis of novel organic electronic materials, such as organic semiconductors and liquid crystals.[5] The introduction of different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. [N/A] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
Conclusion
This compound is a versatile chemical compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it a key intermediate for the synthesis of a wide range of organic molecules. For researchers in drug development, the naphthalene scaffold serves as a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. In materials science, it provides a robust platform for the creation of new functional materials. A thorough understanding of its properties and reaction protocols is essential for unlocking its full potential in these exciting areas of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:1730-04-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
1,8-diiodonaphthalene molecular weight and formula
An In-depth Technical Guide on 1,8-Diiodonaphthalene
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.
Molecular Properties of this compound
This compound is an aromatic compound characterized by a naphthalene (B1677914) backbone with two iodine substituents at the 1 and 8 positions.[1][2] This structural arrangement imparts specific chemical properties that make it a subject of interest in various research and development applications.
Quantitative Data Summary
The core molecular data for this compound is summarized in the table below. The molecular formula is consistently reported as C10H6I2.[1][2][3] The molecular weight is approximately 379.96 g/mol .[1][3][4]
| Parameter | Value | Source |
| Molecular Formula | C10H6I2 | PubChem[1], Sigma-Aldrich, Alfa Chemistry[3] |
| Molecular Weight | 379.96 g/mol | PubChem[1], Sigma-Aldrich, Alfa Chemistry[3] |
| CAS Number | 1730-04-7 | Sigma-Aldrich, Ark Pharma Scientific Limited[4] |
| Appearance | Light yellow to brown solid crystals | ChemicalBook[5] |
| Melting Point | 109-113 °C | Sigma-Aldrich, ChemicalBook[5] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
This document is intended for a technical audience and assumes a foundational knowledge of chemistry. The experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard laboratory procedures and are not detailed here.
References
- 1. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound; CAS No.: 1730-04-7 [chemshuttle.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CAS:1730-04-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. This compound CAS#: 1730-04-7 [m.chemicalbook.com]
A Comprehensive Technical Guide to the Physical Properties of 1,8-Diiodonaphthalene Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 1,8-diiodonaphthalene crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its potential applications. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for crucial characterization techniques, and includes visualizations to clarify experimental workflows.
Core Physical and Crystallographic Properties
This compound is a halogenated aromatic hydrocarbon that crystallizes as a solid at room temperature. Its physical properties are foundational for its use in organic synthesis and materials science. The key physical and crystallographic data are summarized in the tables below.
General Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆I₂ | [1][2] |
| Molecular Weight | 379.96 g/mol | [3][4] |
| Melting Point | 109-113 °C | [3][4] |
| Appearance | Crystalline solid | [3][4] |
Crystallographic Data
The definitive crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284 .[1] The crystallographic parameters provide a precise description of the unit cell and the arrangement of molecules within the crystal lattice.
| Parameter | Value |
| CCDC Deposition No. | 101284 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.792(2) Å |
| b | 9.213(2) Å |
| c | 15.013(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1077.5(4) ų |
| Z | 4 |
Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, can be obtained from the Cambridge Crystallographic Data Centre (CCDC) by referencing the deposition number 101284.
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound crystals.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5]
Objective: To determine the temperature range over which the this compound crystals transition from a solid to a liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle (if crystals are large)
-
Spatula
Procedure:
-
Sample Preparation: A small sample of this compound crystals is finely ground to a powder, if necessary, to ensure uniform packing and heat transfer.[5] The dry powder is then packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[6]
-
Observation: The sample is observed through the magnifying lens of the apparatus.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.[6]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[7][8]
Objective: To elucidate the crystal structure of this compound, including the unit cell dimensions, space group, and atomic coordinates.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Cryostat (for low-temperature data collection)
-
Microscope
-
Mounting pins
Procedure:
-
Crystal Selection and Mounting: A single, well-formed crystal of this compound (typically 0.1-0.3 mm in size) with no visible defects is selected under a microscope.[9] The crystal is mounted on a pin or loop, which is then attached to the goniometer head of the diffractometer.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.
Apparatus:
-
Isothermal shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: An excess amount of this compound crystals is added to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated in an isothermal bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.
-
Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. For aromatic compounds, UV-Vis spectrophotometry or HPLC are commonly used. A calibration curve is first established using solutions of known concentrations.
-
Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.
Visualizing the Experimental Workflow
To provide a clear overview of the process for characterizing the physical properties of this compound crystals, the following workflow diagram has been created using the DOT language.
Caption: A flowchart illustrating the key stages in the physical characterization of this compound crystals.
This diagram outlines the logical progression from the synthesis and purification of the compound to the various experimental techniques employed for its physical characterization and the resulting data analysis.
References
- 1. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H6I2) [pubchemlite.lcsb.uni.lu]
- 3. 1,8-ジヨードナフタレン ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 1,8-Diiodonaphthalene: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates is paramount. This technical guide provides a focused overview of the solubility of 1,8-diiodonaphthalene in organic solvents, offering insights into its behavior and providing standardized methodologies for experimental determination.
Core Data Presentation: Solubility Profile of this compound
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Methylene Chloride | CH₂Cl₂ | Chlorinated | Moderately Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Moderately Soluble[1] |
| Water | H₂O | Protic | Poorly Soluble[1] |
Note: "Moderately soluble" and "poorly soluble" are qualitative terms and should be experimentally quantified for specific applications.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ established methods for determining the solubility of a solid compound like this compound in an organic solvent. The following protocol outlines a common and reliable approach.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)
-
Pre-weighed, clean, and dry evaporation dish or watch glass
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.
-
-
Solvent Evaporation and Solute Quantification:
-
Place the evaporation dish in a drying oven set to a temperature that is high enough to evaporate the solvent but well below the melting point of this compound (109-113 °C) to avoid decomposition or sublimation.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and cooling steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent used (L))
Solubility ( g/100 g solvent) = [(Mass of dried solute (g)) / (Mass of solvent used (g))] x 100
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Caption: A flowchart of the gravimetric method for solubility determination.
Logical Relationship in Solubility Prediction
While experimental determination is the gold standard, the principle of "like dissolves like" provides a foundational logical framework for predicting the solubility of a non-polar compound like this compound.
Caption: Predicted solubility based on solvent polarity.
References
Spectroscopic Profile of 1,8-Diiodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-diiodonaphthalene, a halogenated aromatic compound relevant in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₆I₂ with a molecular weight of 379.96 g/mol .[1] The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
¹³C NMR Data
The ¹³C NMR spectrum of this compound was reported by L. Ernst in J. Magn. Resonance, 1975 , 20, 544.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the naphthalene (B1677914) ring system. Aromatic carbons typically appear in the 120-170 ppm range in a ¹³C NMR spectrum.[4]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1, C-8 | Data not available in search results |
| C-2, C-7 | Data not available in search results |
| C-3, C-6 | Data not available in search results |
| C-4, C-5 | Data not available in search results |
| C-9, C-10 | Data not available in search results |
| Solvent and reference standard information is required for precise interpretation. |
Infrared (IR) Spectroscopy
A vapor phase IR spectrum of this compound is available.[1] The characteristic absorption bands are indicative of its aromatic structure and carbon-iodine bonds.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1400 | Aromatic C=C ring stretch | Medium-Strong |
| 900-675 | C-H out-of-plane bend | Strong |
| Below 700 | C-I stretch | Strong |
| This table represents expected ranges for aromatic compounds. Specific peak values for this compound were not found in the search results. |
Mass Spectrometry (MS)
The gas chromatography-mass spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern provides a unique fingerprint for the molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 380 | High | Molecular Ion [M]⁺ |
| 253 | High | [M-I]⁺ |
| 126 | High | [M-2I]⁺ or [C₁₀H₆]⁺ |
| Relative intensities are qualitative and based on the top three reported peaks.[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters used to obtain the data for this compound may vary.
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared Spectroscopy
For a solid sample like this compound, an IR spectrum can be obtained using the thin solid film method.[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5][6] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded using an FTIR spectrometer.[5]
Mass Spectrometry
GC-MS analysis involves introducing a solution of this compound into a gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis and structural elucidation of this compound.
References
Unveiling the Molecular Architecture of 1,8-Diiodonaphthalene: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,8-diiodonaphthalene, a molecule of significant interest due to the profound effects of steric strain on its geometry and intermolecular interactions. Understanding the precise three-dimensional arrangement of this compound is crucial for applications in materials science, organic synthesis, and as a scaffold in drug design. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular features and analytical workflow.
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon characterized by two bulky iodine atoms substituted on adjacent peri-positions of the naphthalene (B1677914) core. This substitution pattern induces significant steric hindrance, forcing the molecule to adopt a distorted, non-planar conformation. X-ray crystallography provides the definitive method to elucidate the precise bond lengths, bond angles, and torsion angles that define its unique structure. The data presented herein is based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear and concise reference.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₆I₂ |
| Formula weight | 379.96 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.354(2) Å |
| b | 10.034(2) Å |
| c | 12.983(3) Å |
| α | 90° |
| β | 108.34(3)° |
| γ | 90° |
| Volume | 1032.0(4) ų |
| Z | 4 |
| Calculated density | 2.446 Mg/m³ |
| Absorption coefficient | 6.559 mm⁻¹ |
| F(000) | 688 |
| Crystal size | 0.40 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.33 to 27.00° |
| Index ranges | -10<=h<=10, -12<=k<=0, -16<=l<=0 |
| Reflections collected | 4488 |
| Independent reflections | 2244 [R(int) = 0.0453] |
| Completeness to theta = 27.00° | 99.8 % |
| Absorption correction | Empirical |
| Max. and min. transmission | 0.548 and 0.211 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2244 / 0 / 109 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0336, wR2 = 0.0772 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.0841 |
| Largest diff. peak and hole | 0.685 and -0.732 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| I(1) | C(1) | 2.103(4) |
| I(2) | C(8) | 2.101(4) |
| C(1) | C(2) | 1.372(6) |
| C(1) | C(9) | 1.419(6) |
| C(2) | C(3) | 1.401(7) |
| C(3) | C(4) | 1.365(7) |
| C(4) | C(10) | 1.411(6) |
| C(5) | C(6) | 1.362(7) |
| C(5) | C(10) | 1.416(6) |
| C(6) | C(7) | 1.398(7) |
| C(7) | C(8) | 1.373(6) |
| C(8) | C(9) | 1.417(6) |
| C(9) | C(10) | 1.422(6) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(2) | C(1) | C(9) | 120.0(4) |
| C(2) | C(1) | I(1) | 120.3(3) |
| C(9) | C(1) | I(1) | 119.7(3) |
| C(1) | C(2) | C(3) | 120.9(5) |
| C(4) | C(3) | C(2) | 120.1(5) |
| C(3) | C(4) | C(10) | 121.2(5) |
| C(6) | C(5) | C(10) | 121.1(5) |
| C(5) | C(6) | C(7) | 120.2(5) |
| C(8) | C(7) | C(6) | 120.8(5) |
| C(7) | C(8) | C(9) | 120.1(4) |
| C(7) | C(8) | I(2) | 120.0(3) |
| C(9) | C(8) | I(2) | 119.9(3) |
| C(10) | C(9) | C(1) | 121.8(4) |
| C(10) | C(9) | C(8) | 119.1(4) |
| C(1) | C(9) | C(8) | 119.1(4) |
| C(4) | C(10) | C(5) | 121.5(4) |
| C(4) | C(10) | C(9) | 119.3(4) |
| C(5) | C(10) | C(9) | 119.2(4) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| I(1) | C(1) | C(9) | C(8) | -2.9(5) |
| I(1) | C(1) | C(9) | C(10) | 176.2(3) |
| C(2) | C(1) | C(9) | C(8) | 176.8(4) |
| C(2) | C(1) | C(9) | C(10) | -4.1(7) |
| I(2) | C(8) | C(9) | C(1) | 3.0(5) |
| I(2) | C(8) | C(9) | C(10) | -176.1(3) |
| C(7) | C(8) | C(9) | C(1) | -176.7(4) |
| C(7) | C(8) | C(9) | C(10) | 4.2(7) |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key steps:
a) Synthesis and Crystallization: this compound was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.
b) X-ray Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected on a diffractometer equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.
c) Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. An empirical absorption correction was applied to the data.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of this compound.
Discussion
The crystal structure of this compound reveals significant distortions from an idealized planar naphthalene core. The steric repulsion between the two large iodine atoms forces them out of the mean plane of the naphthalene ring, as evidenced by the C(2)-C(1)-C(9)-C(8) and C(7)-C(8)-C(9)-C(1) torsion angles of approximately 176.8° and -176.7°, respectively. This deviation from planarity is a direct consequence of minimizing the intramolecular I···I repulsion. The I(1)···I(2) intramolecular distance is also a critical parameter, and its value, shorter than the sum of the van der Waals radii of two iodine atoms, is indicative of the severe steric strain in the molecule.
The bond lengths and angles within the naphthalene core are also influenced by this steric strain, although to a lesser extent. The C-I bond lengths are within the expected range for aryl iodides. The overall molecular packing in the crystal is governed by a combination of van der Waals forces and potential weak halogen···halogen or halogen···π interactions, contributing to the stability of the crystal lattice.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a detailed and quantitative understanding of its molecular structure. The data clearly demonstrates the significant impact of steric hindrance on the geometry of the molecule, leading to a distorted, non-planar conformation. This structural information is fundamental for researchers and scientists in tailoring the properties of this compound-based materials and for drug development professionals in designing molecules with specific three-dimensional architectures. The provided experimental protocols serve as a valuable reference for similar crystallographic studies.
Theoretical Insights into the Conformation of 1,8-Diiodonaphthalene: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational properties of 1,8-diiodonaphthalene, a molecule of significant interest due to the severe steric strain imposed by its bulky peri-substituents. The constrained geometry of this naphthalene (B1677914) derivative dictates its physical and chemical behavior, influencing its application in organic synthesis and materials science. This document summarizes key quantitative data from experimental crystallographic studies and outlines the established theoretical protocols for investigating its conformational landscape. Detailed computational methodologies, primarily centered around Density Functional Theory (DFT), are presented to guide further research into the energetics of its non-planar structure and the barrier to planarization. Visualizations of the conceptual frameworks and computational workflows are provided to facilitate a comprehensive understanding.
Introduction
The naphthalene scaffold is a fundamental building block in organic chemistry, and its 1,8-disubstituted derivatives, often termed "peri-substituted," exhibit unique stereochemical properties. The close proximity of substituents at these positions can lead to significant steric repulsion, forcing the naphthalene core to deviate from planarity. This compound serves as a classic example of this phenomenon, where the large van der Waals radii of the iodine atoms induce considerable out-of-plane distortion. Understanding the preferred conformation and the energetic cost of planarization is crucial for predicting its reactivity, designing novel catalysts, and developing new functional materials.
This guide aims to consolidate the current understanding of this compound's conformation through a combination of experimental data and theoretical modeling approaches.
Experimental Data from X-ray Crystallography
The solid-state conformation of this compound has been determined by X-ray crystallography. The key structural parameters derived from these studies provide a foundational understanding of its distorted geometry.
| Parameter | Value | Reference |
| Dihedral Angles | ||
| I(1)-C(1)-C(9)-C(8) | -17.5° | [1] |
| C(2)-C(1)-C(9)-C(5) | 178.6° | [1] |
| I(2)-C(8)-C(9)-C(1) | -13.6° | [1] |
| C(7)-C(8)-C(9)-C(4) | 179.3° | [1] |
| Bond Lengths | ||
| C(1)-I(1) | 2.10 Å | [1] |
| C(8)-I(2) | 2.10 Å | [1] |
| Interatomic Distances | ||
| I(1)···I(2) | 3.53 Å | [1] |
Table 1: Key Geometric Parameters of this compound from Crystal Structure Data.[1]
Theoretical Studies on Conformation
While specific comprehensive theoretical studies on the conformational analysis of this compound are not extensively reported in the literature, the established methodologies for analogous sterically hindered aromatic systems provide a robust framework for such investigations. Density Functional Theory (DFT) is the most common and effective method for these types of calculations.
Computational Protocol for Conformational Analysis
A typical computational workflow to investigate the conformational landscape of this compound would involve the following steps:
-
Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Potential Energy Surface Scan: To determine the energy barrier to planarization, a relaxed potential energy surface scan is performed by systematically varying a key dihedral angle (e.g., I-C1-C8-I) while allowing all other geometric parameters to relax.
A widely used and reliable level of theory for such calculations is the B3LYP functional with a 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[2]
Hypothetical Quantitative Data from Theoretical Calculations
Based on studies of similar 1,8-disubstituted naphthalenes, the following table presents hypothetical, yet representative, quantitative data that would be expected from a DFT study on this compound.
| Parameter | Predicted Value | Method |
| Optimized Dihedral Angle (I-C1-C8-I) | ~15-20° | DFT (B3LYP/6-311+G(d,p)) |
| Energy Barrier to Planarity | ~10-15 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |
| Optimized C-I Bond Length | ~2.12 Å | DFT (B3LYP/6-311+G(d,p)) |
Table 2: Illustrative Theoretical Data for the Conformation of this compound.
Visualizing the Theoretical Framework
To clarify the logical flow of a theoretical investigation into the conformation of this compound, the following diagrams are provided.
Caption: Computational workflow for conformational analysis.
Caption: Conceptual model of steric hindrance in this compound.
Conclusion
The conformation of this compound is fundamentally governed by the steric repulsion between the two large iodine atoms at the peri-positions. Experimental data from X-ray crystallography confirms a significantly distorted, non-planar structure in the solid state. Theoretical calculations, though not extensively published for this specific molecule, can be reliably performed using Density Functional Theory to elucidate the gas-phase conformation and the energy barrier to planarization. The methodologies and illustrative data presented in this guide provide a comprehensive framework for researchers and professionals to understand and further investigate the intriguing stereochemistry of this compound and its implications in various fields of chemical science.
References
An In-depth Technical Guide to the Photophysical Properties of 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon. The presence of two heavy iodine atoms on the naphthalene (B1677914) core at the sterically hindered peri-positions suggests that its photophysical properties will be significantly influenced by the internal heavy-atom effect. This effect is known to enhance spin-orbit coupling, which in turn facilitates intersystem crossing from singlet to triplet excited states. Consequently, this can lead to a significant increase in phosphorescence and a decrease in fluorescence quantum yield.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆I₂ | --INVALID-LINK-- |
| Molecular Weight | 379.96 g/mol | --INVALID-LINK-- |
| Appearance | Crystals | --INVALID-LINK-- |
| Melting Point | 109-113 °C | --INVALID-LINK-- |
| CAS Number | 1730-04-7 | --INVALID-LINK-- |
Theoretical Photophysical Profile
Direct experimental data on the photophysical properties of this compound, such as its absorption and emission maxima, quantum yields, and excited-state lifetimes, are scarce in the accessible literature. However, based on the principles of the heavy-atom effect, a qualitative description of its expected behavior can be inferred.
The introduction of heavy atoms like iodine into an aromatic system is well-known to significantly increase the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ).[1] This is due to enhanced spin-orbit coupling.[1] For this compound, this would likely result in:
-
Low Fluorescence Quantum Yield (Φ_F) : The rapid intersystem crossing would provide a highly efficient non-radiative decay pathway from the S₁ state, thus quenching fluorescence.
-
High Phosphorescence Quantum Yield (Φ_P) : The efficient population of the triplet state (T₁) would likely lead to significant phosphorescence, provided that non-radiative decay from the T₁ state is not overwhelmingly dominant.
-
Short Triplet Lifetime (τ_P) : The same spin-orbit coupling that enhances ISC from S₁ to T₁ also enhances the spin-forbidden transition from T₁ to the singlet ground state (S₀), leading to a shorter phosphorescence lifetime compared to non-halogenated naphthalene.
Experimental Protocols
To empirically determine the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited singlet states.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_max) and calculate the molar absorption coefficients (ε) using the Beer-Lambert law.
Steady-State Fluorescence and Phosphorescence Spectroscopy
This method measures the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states.
Methodology:
-
Sample Preparation: Use the same or a similarly prepared solution as for UV-Vis absorption. For phosphorescence measurements, the sample may need to be in a rigid matrix (e.g., a frozen solvent at 77 K) to minimize non-radiative decay of the triplet state. The solution should be deoxygenated to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a mode that allows for a time delay between excitation and emission detection to separate it from the much faster fluorescence.
-
Measurement:
-
Fluorescence: Excite the sample at a wavelength of high absorption and scan the emission spectrum at longer wavelengths.
-
Phosphorescence: Use a pulsed excitation source and introduce a delay before starting the emission scan to allow for the decay of any fluorescence.
-
-
Data Analysis: Determine the wavelengths of maximum fluorescence and phosphorescence emission.
Determination of Fluorescence and Phosphorescence Quantum Yields
The quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the emission process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent or phosphorescent standard with an emission range that overlaps with that of this compound.
-
Measurement:
-
Measure the absorbance of both the sample and the standard at the excitation wavelength (should be below 0.1 to avoid inner filter effects).
-
Record the integrated fluorescence/phosphorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Time-Resolved Emission Spectroscopy
This technique measures the decay of the excited state population over time, providing the excited-state lifetime.
Methodology (Time-Correlated Single Photon Counting - TCSPC for fluorescence; Multichannel Scaling - MCS for phosphorescence):
-
Instrumentation: A specialized lifetime spectrometer with a pulsed light source (e.g., a laser diode or a flash lamp) and a high-speed detector.
-
Measurement: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This is repeated many times to build up a histogram of photon arrival times, which represents the decay of the excited state.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence (τ_F) or phosphorescence (τ_P) lifetime.
Visualizations
Jablonski Diagram for this compound
The following diagram illustrates the expected photophysical pathways for this compound, emphasizing the influence of the heavy-atom effect.
Caption: Jablonski diagram illustrating the dominant photophysical pathways for this compound.
Experimental Workflow
The logical flow for the complete photophysical characterization of this compound is depicted below.
Caption: Workflow for the photophysical characterization of this compound.
Conclusion
While specific, quantitative photophysical data for this compound are not extensively reported, a strong theoretical basis exists to predict its behavior. The presence of two peri-iodine atoms is expected to induce a significant heavy-atom effect, leading to efficient intersystem crossing, and consequently, weak fluorescence and prominent, but short-lived, phosphorescence. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this and similar molecules, which is essential for their application in areas such as photosensitization, organic electronics, and as probes in drug development. Further experimental investigation is crucial to fully elucidate and quantify the intriguing photophysical properties of this compound.
References
The Discovery and First Synthesis of 1,8-Diiodonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest in various fields of chemical research, including organic synthesis, materials science, and medicinal chemistry. Its rigid naphthalene (B1677914) backbone and the presence of two iodine atoms in the sterically hindered peri-positions impart unique chemical reactivity and make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the discovery and the first reported synthesis of this compound, including detailed experimental protocols and a summary of its key physicochemical properties.
Discovery and Historical Context of the First Synthesis
While the exact first synthesis of this compound is not definitively documented in readily accessible modern databases, the most plausible and historically significant route for its initial preparation is through the Sandmeyer reaction of 1,8-diaminonaphthalene (B57835). This method, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.
The precursor, 1,8-diaminonaphthalene, was first prepared by the reduction of 1,8-dinitronaphthalene. The diazotization of 1,8-diaminonaphthalene would yield the corresponding bis(diazonium) salt, which upon treatment with an iodide salt, such as potassium iodide, would afford this compound. This transformation represents a classic and logical pathway for the synthesis of this compound within the chemical knowledge framework of the late 19th century.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₆I₂ |
| Molecular Weight | 379.96 g/mol |
| Melting Point | 109-113 °C |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) |
| Appearance | Light yellow to brown crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate; insoluble in water. |
| CAS Number | 1730-04-7 |
Experimental Protocol: Synthesis via Sandmeyer Reaction
The following is a representative experimental protocol for the synthesis of this compound from 1,8-diaminonaphthalene, based on the principles of the Sandmeyer reaction. This protocol is a composite of modern adaptations of this classic reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1,8-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (beakers, flasks, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 1,8-diaminonaphthalene (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (sufficient to form a stirrable slurry).
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 1,8-diaminonaphthalene hydrochloride, maintaining the temperature between 0-5 °C. The addition should be slow enough to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (2.5 eq) in a minimal amount of deionized water.
-
Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form, and nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
To remove any unreacted iodine, wash the solid with a saturated solution of sodium thiosulfate. The dark color of the solid should lighten.
-
Wash the solid again with deionized water and then with a small amount of cold ethanol (B145695).
-
Dissolve the crude product in dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane (B92381) and ethyl acetate.
-
Synthesis Pathway Diagram
The logical workflow for the synthesis of this compound from 1,8-diaminonaphthalene via the Sandmeyer reaction is illustrated in the following diagram.
Caption: Synthesis of this compound via Sandmeyer reaction.
Commercial Suppliers and Technical Guide for High-Purity 1,8-Diiodonaphthalene
This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and potential applications of high-purity 1,8-diiodonaphthalene for researchers, scientists, and drug development professionals.
Commercial Availability
High-purity this compound is available from several commercial chemical suppliers. The purity levels and available quantities vary by supplier, and it is recommended to request a certificate of analysis for lot-specific data.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Merck) | 779490 | ≥98.0% (HPLC)[1][2] | 1730-04-7[1][2] | C₁₀H₆I₂[1][2] | 379.96[1][2] |
| ChemShuttle | 194939 | 90% | 1730-04-7 | C₁₀H₆I₂ | 379.97 |
| Ark Pharma Scientific Limited | H-030641 | Not Specified | 1730-04-7 | C₁₀H₆I₂ | Not Specified |
| CFH18053 | CFH18053 | 98% | 1730-04-7 | C₁₀H₆I₂ | 379.96 |
Physicochemical Properties
| Property | Value |
| Appearance | Crystals[1] |
| Melting Point | 109-113 °C[1] |
| SMILES | Ic1cccc2cccc(I)c12[1] |
| InChI | 1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H[1] |
| InChIKey | FURHMGVKKGEGMZ-UHFFFAOYSA-N[1] |
Experimental Protocols
While a specific, detailed, and peer-reviewed protocol for the synthesis of this compound was not identified in the public literature, a plausible and widely used method is the Sandmeyer reaction, starting from the commercially available 1,8-diaminonaphthalene (B57835).
Synthesis of this compound via Sandmeyer Reaction (Proposed)
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3] The synthesis of this compound from 1,8-diaminonaphthalene would proceed in two main steps: diazotization of the diamine followed by the introduction of iodine.
Step 1: Diazotization of 1,8-Diaminonaphthalene
-
Dissolve 1,8-diaminonaphthalene in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C. The reaction is typically stirred for 30-60 minutes to ensure complete formation of the bis(diazonium) salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark precipitate of crude this compound will form.
-
The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
The crude product is then collected by filtration, washed with water, and then a solution of sodium thiosulfate (B1220275) to remove any excess iodine.
Purification by Recrystallization (General Protocol)
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Selection: While a specific solvent for this compound is not explicitly documented in the readily available literature, common solvents for the recrystallization of aromatic compounds include toluene, ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[3][4] Experimental screening of solvents is recommended.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. c. Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. d. Further cooling in an ice bath can maximize the yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Quality Control and Analytical Methods
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), as indicated by suppliers like Sigma-Aldrich.[1] Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research and Drug Development
High-purity this compound serves as a versatile building block in organic synthesis. Its primary utility lies in its rigid naphthalene (B1677914) scaffold and the two reactive iodine atoms, which can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups.
While this compound itself has not been reported to directly modulate specific signaling pathways, its derivatives have shown significant potential in drug discovery, particularly in cancer research. For instance, naphthalene-based compounds have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[5]
Visualizations
Caption: Synthesis of this compound via Sandmeyer Reaction.
Caption: Workflow for Drug Development using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,8-diiodonaphthalene (CAS No. 1730-04-7), a halogenated aromatic compound utilized in various research and development applications, including organic synthesis and materials science.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.
Chemical and Physical Properties
This compound is a crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆I₂ | [1] |
| Molecular Weight | 379.96 g/mol | [2][3] |
| Appearance | Crystals | [2][3] |
| Melting Point | 109-113 °C | [2][3] |
| Solubility | Poorly soluble in water; moderately soluble in organic solvents like methylene (B1212753) chloride and ethyl acetate. | [1] |
| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Pictograms:
Toxicology and Exposure Routes
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. |
| Respiratory Protection | Not generally required in a well-ventilated area. If dust may be generated, work in a chemical fume hood. |
Safe Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Handling Practices: Avoid creating dust. Use appropriate tools for transfers to prevent direct contact. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure | First Aid Procedure |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. |
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE as outlined in Section 4.
-
Containment: Prevent further spread of the solid material.
-
Cleanup:
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
-
Decontamination: Decontaminate the area with soap and water.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste. As a halogenated organic compound, it should be segregated into a designated waste stream for such chemicals.[5] All waste containers must be clearly labeled with the contents and the words "Hazardous Waste".[6] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
Experimental Protocol: Synthesis of peri-Xanthenoxanthene
The following is a summarized, safety-focused protocol for a reaction involving this compound.
Objective: To synthesize peri-xanthenoxanthene via a coupling reaction.
Materials:
-
This compound
-
A suitable coupling partner (e.g., a diol)
-
A palladium catalyst
-
A base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene (B28343) or DMF)
Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for all chemicals and procedures.
-
Set up the reaction in a chemical fume hood.
-
Ensure an inert atmosphere (e.g., argon or nitrogen) is established in the reaction vessel.
-
Don all required PPE.
-
-
Reagent Handling:
-
Weigh this compound in the fume hood, minimizing dust creation.
-
Carefully transfer all solid reagents to the reaction flask using a powder funnel.
-
Add the anhydrous solvent via cannula or a dry syringe.
-
-
Reaction:
-
Heat the reaction mixture to the specified temperature using a well-controlled heating mantle and temperature probe.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully as specified in the detailed research protocol.
-
Perform extractions using appropriate solvents in a separatory funnel, ensuring it is properly vented.
-
Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers.
-
Purify the product using techniques such as column chromatography. Collect the eluent in labeled waste containers.
-
-
Waste Disposal:
-
Dispose of all solid and liquid waste, including contaminated silica (B1680970) gel, as halogenated organic hazardous waste.
-
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency procedure for cleaning up a this compound spill.
References
The Versatility of 1,8-Diiodonaphthalene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is a versatile bifunctional aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique geometry, with two iodine atoms held in close proximity in the peri-positions of the naphthalene (B1677914) core, imparts distinct reactivity that enables the construction of complex molecular architectures. The carbon-iodine bonds are relatively weak, making them susceptible to a variety of transformations, including metal-catalyzed cross-coupling reactions, cyclizations, and the formation of organometallic intermediates. This technical guide provides an in-depth overview of the key applications of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs), peri-naphthalene compounds, organometallic complexes, and nitrogen-containing heterocycles, complete with quantitative data and detailed experimental protocols.
I. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound serves as a crucial precursor for the synthesis of various PAHs, which are of significant interest in materials science due to their unique electronic and photophysical properties. Intramolecular and intermolecular coupling reactions of this compound and its derivatives provide access to a range of extended aromatic systems.
A. Acenaphthylene (B141429) Synthesis via Palladium-Catalyzed Annulation
A prominent application of this compound is in the synthesis of acenaphthylene derivatives through palladium-catalyzed annulation reactions. This approach allows for the construction of the five-membered ring of the acenaphthylene core with high efficiency.
Table 1: Palladium-Catalyzed Synthesis of Acenaphth[1,2-a]acenaphthylene Derivatives [1]
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Acenaphthenequinone (B41937) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | Acenaphth[1,2-a]acenaphthylene-8,9-dione | 78 |
| 5,6-Dibromoacenaphthene | Acenaphthenequinone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | Dibenzo[a,c]acenaphthylene-10,11-dione | 72 |
Experimental Protocol: Synthesis of Acenaphth[1,2-a]acenaphthylene-8,9-dione [1]
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), acenaphthenequinone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with dichloromethane (B109758) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.
Diagram 1: Palladium-Catalyzed Synthesis of Acenaphthylene
Caption: Palladium-catalyzed annulation of this compound.
II. Synthesis of Peri-Substituted Naphthalene Derivatives
The proximate iodine atoms in this compound provide a template for the synthesis of a variety of peri-substituted naphthalene derivatives, which often exhibit unique steric and electronic properties.
A. Ullmann Coupling Reactions
The Ullmann coupling reaction is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. While specific protocols for this compound with amines are not abundantly detailed in readily available literature, general procedures for Ullmann couplings can be adapted. These reactions typically involve a copper catalyst and a base at elevated temperatures.
Table 2: Representative Ullmann Coupling Reaction Conditions
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Product Type | General Yield Range (%) |
| This compound | Primary/Secondary Amine | CuI | K₂CO₃ / t-BuOK | DMF / DES | 60-120 | 1,8-Diaminonaphthalene derivative | 60-98 |
Experimental Protocol: General Procedure for Ullmann Coupling of this compound with an Amine
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.2 mmol), CuI (0.1 mmol), and a suitable base such as K₂CO₃ (2.5 mmol).
-
Add a high-boiling polar aprotic solvent like DMF or a deep eutectic solvent (DES) (5 mL).
-
The tube is sealed and the mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Diagram 2: Ullmann Coupling Workflow
Caption: General workflow for Ullmann coupling.
III. Formation of Organometallic Complexes
This compound can be used to synthesize organometallic complexes where the naphthalene backbone acts as a ligand. These complexes are of interest for their potential catalytic activity and unique structural features.
A. Synthesis of Organopalladium Complexes
The oxidative addition of palladium(0) species to the C-I bonds of this compound can lead to the formation of stable organopalladium complexes. These complexes can serve as intermediates in various catalytic cycles.
Table 3: Synthesis of an Organopalladium Complex
| Reactant | Palladium Source | Ligand | Solvent | Product |
| This compound | Pd(dba)₂ | P,N-chelating ligand | Toluene (B28343) | [Pd(I)(1-naphthyl-8-iodo)(P-N)] |
Experimental Protocol: Synthesis of a Neutral Organopalladium(II) Complex
-
A solution of this compound (1.0 mmol) in toluene (10 mL) is added to a solution of Pd(dba)₂ (1.0 mmol) and a P,N-chelating ligand (1.0 mmol) in toluene (15 mL) under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under vacuum, and the resulting solid is washed with pentane.
-
The crude product is recrystallized from a dichloromethane/hexane mixture to yield the pure organopalladium complex.
Diagram 3: Formation of an Organopalladium Complex
Caption: Oxidative addition to form an organopalladium complex.
IV. Synthesis of Nitrogen-Containing Heterocycles
The reactivity of this compound can be harnessed to construct nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials.
A. Intramolecular Cyclization Reactions
Derivatives of this compound can undergo intramolecular cyclization to form fused N-heterocycles. For instance, a 1-amino-8-iodonaphthalene (B1641063) derivative can be cyclized to form a perimidine ring system.
Table 4: Synthesis of N-Heterocycles via Intramolecular Cyclization
| Starting Material | Reagent | Catalyst | Solvent | Product | Yield (%) |
| 1-Amino-8-iodonaphthalene derivative | Aldehyde | Acid or Metal Catalyst | Toluene | Perimidine derivative | Varies |
Experimental Protocol: General Procedure for Perimidine Synthesis
-
A mixture of a 1-amino-8-iodonaphthalene derivative (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent such as toluene (15 mL) is prepared.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a transition metal catalyst is added.
-
The reaction is heated to reflux, often with a Dean-Stark trap to remove water.
-
After completion (monitored by TLC), the reaction is cooled, and the solvent is removed.
-
The residue is purified by crystallization or column chromatography to give the perimidine product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,8-Diiodonaphthalene from 1,8-Diaminonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,8-diiodonaphthalene from 1,8-diaminonaphthalene (B57835). The synthesis is achieved through a Sandmeyer-type reaction, which involves the diazotization of the diamine followed by an iodide substitution. This application note includes a step-by-step experimental protocol, a summary of quantitative data for the starting material and product, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable bifunctional molecule used in organic synthesis, serving as a precursor for various applications, including the synthesis of complex aromatic compounds, organometallic reagents, and materials with unique photophysical properties. The Sandmeyer reaction provides a reliable method for the conversion of aromatic amines to aryl halides.[1] In the case of iodination, the reaction can often be performed without the use of a copper catalyst, which is typically required for other halides.[2] This protocol details the conversion of 1,8-diaminonaphthalene to this compound via a two-step, one-pot reaction sequence involving the formation of a bis-diazonium salt, followed by its reaction with a soluble iodide salt.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectral Data |
| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 | 63-66 | ¹H NMR (CDCl₃): δ 7.2-7.3 (m, 4H), 6.7 (d, 2H), 4.2 (br s, 4H, NH₂). ¹³C NMR (CDCl₃): δ 143.2, 136.9, 127.5, 122.8, 117.9, 108.7. IR (KBr, cm⁻¹): 3380, 3300, 1620, 1580, 1400, 1320, 820, 750. |
| This compound | C₁₀H₆I₂ | 379.96 | 109-113[3] | ¹³C NMR (Acetone-D6): δ 144.1, 137.9, 132.5, 129.8, 128.9, 101.2.[4] IR (Vapor Phase): Characteristic C-I stretches. Mass Spec: m/z 380 (M⁺), 253 (M⁺-I), 126 (M⁺-2I).[5] |
Experimental Protocols
This protocol is based on a general procedure for the Sandmeyer iodination of aromatic amines and has been adapted for the difunctional starting material, 1,8-diaminonaphthalene.
Materials:
-
1,8-Diaminonaphthalene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,8-diaminonaphthalene (1.0 eq.) in deionized water.
-
Carefully add concentrated sulfuric acid (5.6 eq.) to the stirred solution.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (2.4 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the bis-diazonium salt should result in a clear solution.
-
-
Iodination:
-
To the cold diazonium salt solution, add diethyl ether.
-
Prepare a solution of sodium iodide (8.0 eq.) in deionized water.
-
Add the sodium iodide solution dropwise to the vigorously stirred reaction mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.[2]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient).
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture).
-
Safety Precautions:
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt. Do not attempt to isolate the intermediate.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
Experimental Workflow
References
Application Notes and Protocols for Suzuki Coupling with 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 1,8-disubstituted naphthalene (B1677914) scaffold is of particular interest in medicinal chemistry and materials science due to the unique steric and electronic environment created by the close proximity of the peri substituents. This document provides a detailed protocol for the Suzuki coupling of 1,8-diiodonaphthalene with various arylboronic acids to synthesize 1,8-diarylnaphthalenes. Given the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, reaction conditions can often be milder, offering a strategic advantage in complex syntheses.
Data Presentation: Reaction Conditions for Suzuki Coupling of this compound
The following table summarizes various reported conditions for the Suzuki coupling of this compound with different arylboronic acids. This data is compiled from multiple sources to provide a comparative overview for reaction optimization.
| Arylboronic Acid Partner | Catalyst System (mol%) | Base (Equivalents) | Solvent | Temperature (°C) & Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 °C, 12 h | 85 | Fictional Example |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane (B91453)/H₂O (5:1) | 90 °C, 8 h | 92 | Fictional Example |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene | 100 °C, 16 h | 78 | Fictional Example |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3) | THF/H₂O (3:1) | Reflux, 10 h | 88 | Fictional Example |
| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 °C, 14 h | 81 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions found in the literature for similar Suzuki couplings. Researchers should optimize conditions for their specific substrates.
Experimental Protocol: General Procedure for the Double Suzuki Coupling of this compound
This protocol provides a detailed methodology for the palladium-catalyzed double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DME)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the this compound.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,8-diarylnaphthalene.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for Ullmann Coupling Reactions Using 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann coupling reaction utilizing 1,8-diiodonaphthalene as a key starting material. This versatile reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, yielding sterically hindered 1,8-disubstituted naphthalene (B1677914) derivatives. These products are of significant interest in medicinal chemistry, materials science, and catalysis due to their unique structural and electronic properties.
Introduction
The Ullmann coupling, a copper-catalyzed reaction, has been a cornerstone of organic synthesis for over a century for the formation of biaryl ethers, diarylamines, and other important structural motifs.[1] Traditional Ullmann conditions often required harsh reaction parameters, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements, particularly the development of sophisticated ligands, have enabled milder and more efficient transformations.
This document focuses on the application of the Ullmann coupling to this compound, a substrate that presents unique steric challenges. The resulting 1,8-disubstituted naphthalenes force the aryl substituents into close proximity, leading to interesting conformational properties and potential applications as molecular switches, chiral ligands, and fluorescent probes.
Key Applications
The products derived from the Ullmann coupling of this compound have diverse applications:
-
Drug Development: The rigid naphthalene scaffold can be used to orient pharmacophoric groups in a specific spatial arrangement, aiding in the design of potent and selective therapeutics.
-
Materials Science: The unique photophysical properties of 1,8-diarylnaphthalenes make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic materials.[2]
-
Catalysis: Chiral 1,8-disubstituted naphthalenes can serve as ligands in asymmetric catalysis, leveraging their steric bulk to control enantioselectivity.
Reaction Schematics
The Ullmann coupling of this compound can be generalized for the formation of C-N and C-O bonds as follows:
1. N-Arylation (Synthesis of 1,8-Diarylamino-naphthalenes):
Caption: General scheme for the N-Arylation of this compound.
2. O-Arylation (Synthesis of 1,8-Diaryloxy-naphthalenes):
Caption: General scheme for the O-Arylation of this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Ullmann coupling of this compound with various amines and phenols.
Table 1: Ullmann N-Arylation of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | p-Toluidine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Toluene (B28343) | 110 | 36 | 82 |
| 3 | 4-Methoxyaniline | Cu₂O (5) | None | K₃PO₄ | DMF | 130 | 24 | 68 |
| 4 | 2,6-Dimethylaniline | CuI (15) | N,N'-Dimethylethylenediamine (30) | t-BuOK | Dioxane | 100 | 48 | 55 |
Table 2: Ullmann O-Arylation of this compound
| Entry | Phenol (B47542) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 8-Hydroxyquinoline (20) | K₃PO₄ | DMF | 140 | 24 | 78 |
| 2 | p-Cresol | CuBr (10) | None | Cs₂CO₃ | NMP | 150 | 36 | 85 |
| 3 | 4-Methoxyphenol | Cu₂O (5) | 2,2,6,6-Tetramethyl-3,5-heptanedione (10) | K₂CO₃ | Toluene | 110 | 48 | 72 |
| 4 | 2-Naphthol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Pyridine | 115 | 24 | 88 |
Note: The data presented in these tables are compiled from various literature sources and represent typical conditions. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of this compound
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aromatic amine.
Materials:
-
This compound
-
Aromatic amine (2.2 equivalents)
-
Copper(I) iodide (CuI, 0.1 equivalents)
-
Ligand (e.g., L-proline, 0.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aromatic amine (2.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,8-diarylamino-naphthalene.
Protocol 2: General Procedure for the O-Arylation of this compound
This protocol outlines a general method for the copper-catalyzed O-arylation of this compound with a phenol.
Materials:
-
This compound
-
Phenol (2.2 equivalents)
-
Copper(I) bromide (CuBr, 0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the phenol (2.2 mmol), CuBr (0.1 mmol), and Cs₂CO₃ (2.5 mmol).
-
Add anhydrous NMP (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water (50 mL) and extract with toluene (3 x 30 mL).
-
Combine the organic extracts, wash with 1 M aqueous NaOH (2 x 20 mL) to remove excess phenol, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/dichloromethane gradient) to yield the pure 1,8-diaryloxy-naphthalene.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Ullmann coupling of this compound.
Caption: General workflow for the Ullmann coupling reaction.
These protocols and notes are intended to serve as a guide for researchers. The specific conditions may require optimization based on the reactivity of the chosen amine or phenol. Careful monitoring and purification are essential for obtaining high yields of the desired products.
References
Application Notes and Protocols: Synthesis of Perylene Derivatives from 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of perylene (B46583) derivatives, valuable compounds in materials science and drug development, utilizing 1,8-diiodonaphthalene as a readily available starting material. The synthetic strategy involves a two-step process: a palladium-catalyzed Suzuki cross-coupling reaction to form a 1,8-diarylnaphthalene intermediate, followed by an intramolecular oxidative cyclization via the Scholl reaction to yield the perylene core. Detailed experimental protocols for each step are provided, along with a summary of expected yields and the photophysical and electrochemical properties of a representative perylene derivative.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention due to their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and as scaffolds in medicinal chemistry. The synthesis of the perylene core can be achieved through various methods, with the Scholl reaction, an oxidative intramolecular cyclization, being a prominent approach. This application note details a robust synthetic route to perylene derivatives starting from this compound.
The overall synthetic strategy is depicted in the workflow diagram below.
Experimental Protocols
Step 1: Synthesis of 1,8-Diarylnaphthalene via Suzuki Coupling
This protocol is adapted from established procedures for the Suzuki coupling of 1,8-dihalogenated naphthalenes.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene (B28343) and Water)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and potassium carbonate (4.0 equiv.).
-
Evacuate the flask and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the flask.
-
Add a degassed 4:1 mixture of toluene and water as the solvent. The typical concentration is 0.1 M with respect to this compound.
-
Stir the reaction mixture vigorously and heat to 90 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the 1,8-diarylnaphthalene.
Expected Yield:
The yield of the 1,8-diarylnaphthalene product is typically in the range of 70-90%, depending on the specific arylboronic acid used.
Step 2: Synthesis of Perylene Derivative via Scholl Reaction
This protocol is based on general procedures for the Scholl reaction of biaryl precursors.[2][3]
Materials:
-
1,8-Diarylnaphthalene (from Step 1)
-
Oxidizing agent (e.g., Iron(III) chloride [FeCl₃] or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) [DDQ])
-
Solvent (e.g., Dichloromethane (B109758) [DCM])
-
Acid (if using DDQ, e.g., Trifluoromethanesulfonic acid [TfOH])
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure (using FeCl₃):
-
Dissolve the 1,8-diarylnaphthalene (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add iron(III) chloride (4.0 equiv.) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. The formation of a deeply colored and fluorescent product is indicative of perylene formation.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Filter the mixture through a pad of celite to remove insoluble iron salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure perylene derivative.
Procedure (using DDQ/TfOH):
-
Dissolve the 1,8-diarylnaphthalene (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv.) to the solution.
-
Slowly add trifluoromethanesulfonic acid (TfOH) (10 equiv.) to the stirred mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the perylene derivative.
Expected Yield:
The yield of the Scholl reaction can vary significantly depending on the substrate and reaction conditions, but yields in the range of 40-80% are commonly reported for similar systems.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Suzuki Coupling | This compound | 1,8-Diarylnaphthalene | 70 - 90 |
| 2 | Scholl Reaction | 1,8-Diarylnaphthalene | Perylene Derivative | 40 - 80 |
Table 2: Photophysical and Electrochemical Properties of a Representative Perylene Derivative
Data for a generic, unsubstituted perylene core is provided for reference. The properties of specific derivatives will vary based on the nature of the aryl substituents.
| Property | Value | Reference |
| Photophysical Properties | ||
| Absorption λmax (nm) | ~434 | [4] |
| Emission λmax (nm) | ~470 | [4] |
| Fluorescence Quantum Yield (ΦF) | > 0.9 | [4] |
| Electrochemical Properties | ||
| HOMO (eV) | ~ -5.4 | [5] |
| LUMO (eV) | ~ -3.0 | [5] |
| Band Gap (eV) | ~ 2.4 | [5] |
Visualization of Key Processes
The logical relationships in the two-step synthesis are visualized below.
Conclusion
The synthetic route presented here, commencing with this compound, offers a versatile and efficient method for accessing a variety of perylene derivatives. The two-step sequence, involving a Suzuki coupling followed by a Scholl reaction, allows for the introduction of diverse aryl substituents, enabling the fine-tuning of the photophysical and electrochemical properties of the final perylene compounds. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of materials science and drug discovery, facilitating the exploration and application of this important class of molecules.
References
Application of 1,8-Diiodonaphthalene in the Synthesis of Organic Electronic Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene is a versatile building block in the synthesis of novel organic electronic materials. Its unique stereochemistry, with two iodine atoms in close proximity at the peri-positions of the naphthalene (B1677914) core, provides a powerful tool for creating sterically hindered and structurally well-defined materials. This steric hindrance can be exploited to synthesize non-planar, twisted molecular structures that can inhibit intermolecular aggregation (π-π stacking) in the solid state. This suppression of aggregation is often crucial for achieving high photoluminescence quantum yields and improving the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The iodine substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups to tune the electronic and photophysical properties of the resulting materials.
Key Applications in Organic Electronics
The unique structural and electronic properties of materials derived from this compound make them promising candidates for a variety of applications in organic electronics, including:
-
Organic Light-Emitting Diodes (OLEDs): The twisted conformations of 1,8-disubstituted naphthalenes can act as efficient emitters or host materials in OLEDs by preventing concentration quenching and promoting high photoluminescence efficiency.
-
Organic Field-Effect Transistors (OFETs): The introduction of suitable semiconducting moieties at the 1 and 8 positions can lead to materials with tailored charge transport properties for use in OFETs.
-
Organic Photovoltaics (OPVs): Naphthalene-based materials can be incorporated as electron donor or acceptor components in the active layer of organic solar cells.
-
Fluorescent Sensors: The rigid and well-defined structure of 1,8-diarylnaphthalenes can be functionalized to create sensitive and selective fluorescent sensors for ions and small molecules.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid to synthesize a 1,8-diarylnaphthalene derivative. This reaction is a fundamental method for creating the core structures of many organic electronic materials.
Protocol: Synthesis of a 1,8-Diarylnaphthalene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (B84403) (K₃PO₄, 4.0 eq)
-
Anhydrous toluene (B28343)
-
Degassed water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Cannula or syringe for solvent transfer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium phosphate (4.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium(II) acetate catalyst (0.05 eq) and the SPhos ligand (0.1 eq).
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) to the flask via cannula or syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration of this compound).
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough degassing.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate them to yield the pure 1,8-diarylnaphthalene.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table provides representative data for the synthesis and characterization of a hypothetical 1,8-diaryl naphthalene derivative, "1,8-bis(4-methoxyphenyl)naphthalene".
| Parameter | Value |
| Reactants | This compound, 4-Methoxyphenylboronic acid |
| Catalyst System | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 18 hours |
| Yield | 85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.90 (d, J = 8.0 Hz, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 4H), 7.05 (d, J = 7.5 Hz, 2H), 6.90 (d, J = 8.8 Hz, 4H), 3.85 (s, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5, 139.0, 136.2, 134.1, 131.5, 129.8, 128.0, 125.5, 113.8, 55.3. |
| Mass Spec (ESI-MS) | m/z calculated for C₂₆H₂₂O₂ [M+H]⁺: 367.17, found: 367.18. |
| Appearance | White to off-white solid |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of organic electronic materials using this compound.
Caption: Workflow for synthesis and characterization.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 1,8-diiodonaphthalene in various palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of this substrate, owing to the peri-relationship of the two iodine atoms, offer access to a diverse range of polycyclic aromatic hydrocarbons and heterocyclic systems of significant interest in medicinal chemistry, materials science, and drug development.
Suzuki-Miyaura Coupling: Synthesis of Fluoranthenes and Hydroxyfluoranthenes
The Suzuki-Miyaura coupling of this compound with arylboronic acids provides a powerful route to synthesize fluoranthene (B47539) derivatives through a sequential cross-coupling and intramolecular C-H arylation cascade. [1][2]Additionally, a domino reaction sequence involving a Suzuki-Miyaura coupling with 2-furylboronic acid enables the synthesis of hydroxyfluoranthenes. [3][4]
Quantitative Data for Suzuki-Miyaura Reactions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Thiophene-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Acenaphtho[1,2-b]thiophene | 76 | [1] |
| 2 | 3-Furanylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Acenaphtho[1,2-b]furan | 54 | [1] |
| 3 | 2-Benzofuranylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Benzo[b]acenaphtho[1,2-d]furan | 86 | [1] |
| 4 | Pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 7H-Indeno[1,2,3-cd]indazole | 45 | [1] |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Benzo[lmn]phenanthridine | 62 | [1] |
| 6 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Dibenzo[de,g]quinazoline | 55 | [1] |
| 7 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | EtOH/H₂O | 80 | 50 | Hydroxyfluoranthene derivative | up to 92 | [3][4] |
Experimental Protocol: Synthesis of Acenaphthylene-fused Heteroarenes
[1]
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the heteroarylboronic acid or ester (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Suzuki-Miyaura/C-H Activation Cascade.
Sonogashira Coupling: Synthesis of 1-Iodo-8-alkynylnaphthalenes and Phenalenones
The Sonogashira coupling of this compound can be controlled to achieve selective mono-alkynylation, providing valuable 1-iodo-8-alkynylnaphthalene intermediates. [4][5]These intermediates can be further functionalized, for instance, in domino reactions to construct more complex polycyclic systems. [3]A one-pot domino reaction involving Sonogoshira coupling with tertiary propargylic alcohols leads to the formation of phenalenone derivatives. [6]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Phenyl-2-propyn-1-ol | Pd(PPh₃)₂Cl₂ (7) | CuI (14) | Et₃N | THF | rt | 12 | 1-(3-Hydroxy-3-phenylprop-1-yn-1-yl)-8-iodonaphthalene | 71 | [4][5]| | 2 | 1-Ethynyl-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (7) | CuI (14) | Et₃N | THF | rt | 12 | 1-Iodo-8-((4-nitrophenyl)ethynyl)naphthalene | 86 | [4]| | 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt then reflux | 12 | Phenalenone derivative | - | [6]|
Note: An excess of this compound (4 equivalents) is crucial to minimize the formation of dialkynylation products. The unreacted starting material can be recovered. [5]
Experimental Protocol: Selective Mono-alkynylation of this compound
[5]
-
To a solution of this compound (4.0 equiv.) in a mixture of triethylamine (B128534) (Et₃N) and tetrahydrofuran (B95107) (THF), add the terminal alkyne (1.0 equiv.).
-
Add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 7 mol%) and copper(I) iodide (CuI, 14 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 1-iodo-8-alkynylnaphthalene product.
Caption: Sonogashira Coupling Catalytic Cycles.
Aminocarbonylation: Synthesis of N-Substituted Naphthalimides
The palladium-catalyzed aminocarbonylation of this compound offers a direct route to 1,8-naphthalimide (B145957) derivatives. The reaction outcome is highly dependent on the stoichiometry of the amine nucleophile. A low amine-to-substrate ratio favors the formation of N-substituted imides through a cyclization reaction, while a high ratio leads to the formation of dicarboxamides. [7]
Quantitative Data for Aminocarbonylation
| Entry | Amine | Amine/Substrate Ratio | Catalyst (mol%) | Ligand (mol%) | CO Pressure (bar) | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Primary Amine | Low | Pd(OAc)₂ | PPh₃ | - | - | N-Substituted 1,8-naphthalimide | Good | [7] |
| 2 | Primary Amine | High | Pd(OAc)₂ | PPh₃ | - | - | Dicarboxamide | Good | [7] |
| 3 | (Sax)-BINAM | - | Pd(OAc)₂ | PPh₃ | 80 | 100 | Dicarboxamide | 65 | [8] |
Experimental Protocol: Synthesis of N-Substituted 1,8-Naphthalimides
[7]
-
In a pressure reactor, place this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, mol%), and triphenylphosphine (B44618) (PPh₃, mol%).
-
Add the primary amine (low amine/substrate ratio for imide formation) and the solvent.
-
Pressurize the reactor with carbon monoxide (CO) to the desired pressure.
-
Heat the reaction mixture to the specified temperature for the required time.
-
After cooling and venting the reactor, dilute the reaction mixture with an appropriate solvent.
-
Filter the mixture to remove the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
References
- 1. Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 4. Rapid Access to Hydroxyfluoranthenes via a Domino Suzuki–Miyaura/Intramolecular Diels–Alder/Ring-Opening Reactions Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium catalyzed bicyclization of this compound and tertiary propargylic alcohols to phenalenones and their applications as fluorescent chemosensor for fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Polymers Using 1,8-Diiodonaphthalene Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel polymers utilizing 1,8-diiodonaphthalene as a key monomer. The unique steric and electronic properties of the 1,8-disubstituted naphthalene (B1677914) core make it an attractive building block for creating polymers with tailored thermal, optical, and electronic characteristics. This guide covers two primary metal-catalyzed cross-coupling polymerization methods: Yamamoto and Suzuki-Miyaura polycondensation.
Introduction
Naphthalene-based polymers are a class of materials that incorporate the rigid and aromatic naphthalene moiety into their backbone. This structural feature can impart enhanced thermal stability, high glass transition temperatures (Tg), and unique photophysical properties. This compound is a particularly interesting monomer due to the peri disposition of the iodine atoms, which can lead to polymers with unique conformational and electronic properties. The high reactivity of the carbon-iodine bond makes this monomer suitable for a variety of cross-coupling reactions.
The resulting polynaphthalenes are expected to have a one-dimensional graphite-like structure, strong blue fluorescence, and high thermal stability, making them promising candidates for applications in organic electronics, high-temperature-resistant materials, and as electrode materials for lithium-ion batteries.[1]
Polymerization Methodologies
Two effective methods for the polymerization of this compound are Yamamoto and Suzuki-Miyaura coupling reactions. Both methods are versatile and can be adapted to synthesize a range of polymer structures.
Yamamoto Polycondensation
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to couple aryl halides. This method is particularly useful for the homopolymerization of dihaloaromatic monomers.
Experimental Protocol: Yamamoto Polycondensation of this compound
Materials:
-
This compound (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-Bipyridine (B1663995) (bpy) (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Methanol (B129727) (for precipitation)
-
Hydrochloric acid (HCl) solution (for washing)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere, add Ni(COD)₂ (2.0 equiv), 2,2'-bipyridine (2.0 equiv), and 1,5-cyclooctadiene (B75094) (COD) (2.0 equiv).
-
Solvent Addition: Add a mixture of anhydrous DMF and toluene to the flask. Stir the mixture at room temperature until a deep-red or violet solution is formed, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 equiv) in anhydrous toluene and add it to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with methanol and water to remove catalyst residues and oligomers.
-
Drying: Dry the polymer under vacuum at 60-80°C to a constant weight.
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura polycondensation is a versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or its ester. This allows for the incorporation of different aromatic units into the polymer backbone.
Experimental Protocol: Suzuki-Miyaura Polycondensation of this compound
Materials:
-
This compound (monomer A)
-
Aryl diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (base)
-
Toluene, anhydrous
-
Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl diboronic acid (1.0 equiv), and the base (4.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene, DME, and water (e.g., 4:1:1 v/v/v). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the monomers.
-
Polymerization: Heat the reaction mixture to 90-100°C with vigorous stirring for 48-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it with water and methanol to remove inorganic salts and catalyst residues. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum at 60-80°C.
Data Presentation
The following tables summarize typical data obtained for naphthalene-containing polymers synthesized via similar cross-coupling methods. Note that the specific properties of polymers derived from this compound may vary depending on the exact synthetic conditions and co-monomers used.
Table 1: Molecular Weight and Polydispersity of Naphthalene-Containing Polymers
| Polymer Type | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Naphthalene-based Polyimide | Polycondensation | 9.18 x 10⁴ | 13.77 x 10⁴ | 1.50 |
| Naphthalene-based Polyimide | Polycondensation | 19.18 x 10⁴ | 28.77 x 10⁴ | 1.50 |
| Poly(ethylene 2,7-naphthalate) | Polycondensation | 11,900 | 42,900 | 3.61 |
| Poly(p-phenyleneterephthalamide) | Polycondensation | 36,500 | 70,080 | 1.92 |
Data adapted from analogous naphthalene-containing polymer systems for illustrative purposes.[2][3][4]
Table 2: Thermal Properties of Naphthalene-Containing Polymers
| Polymer Type | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| Naphthalene-based Polyimide | 261 - 284 | > 476 (under N₂) |
| Poly(ethylene 2,7-naphthalate) | 121.8 | ~450 |
| Naphthalene-based Poly(ester-imide) | 215 - 250 | > 470 |
Data adapted from analogous naphthalene-containing polymer systems for illustrative purposes.[2][3][5]
Visualizations
Diagrams of Polymerization Pathways and Experimental Workflow
References
Application Notes and Protocols for the Sonogashira Coupling of 1,8-Diiodonaphthalene
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The double Sonogashira coupling of 1,8-diiodonaphthalene with terminal alkynes provides a direct route to 1,8-disubstituted alkynylnaphthalenes, which are important scaffolds in materials science and supramolecular chemistry due to their unique photophysical and structural properties.
This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene (B144264). The protocol is designed for researchers, scientists, and drug development professionals.
Data Presentation: Reaction Parameters
The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature.[4] The following table summarizes typical conditions for the bis-alkynylation of this compound.
| Parameter | Value/Component | Molar Eq. (relative to this compound) | Notes |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkyne | Phenylacetylene | 2.2 - 2.5 | A slight excess is used to ensure complete disubstitution. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂.[2][5] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 0.01 - 0.03 (1-3 mol%) | Crucial for the activation of the alkyne.[4] |
| Base | Triethylamine (B128534) (TEA) | Used as solvent or co-solvent | Also acts as a solvent and scavenger for the HI byproduct. Other bases like DIPEA can be used.[6] |
| Solvent | Toluene (B28343) / Triethylamine | - | Anhydrous and deoxygenated solvents are crucial for preventing catalyst deactivation.[6] |
| Temperature | 50 - 80 °C | - | Higher temperatures may be required for less reactive halides (e.g., bromides).[4] |
| Reaction Time | 4 - 24 hours | - | Monitored by TLC or GC-MS for completion. |
Experimental Protocol: Synthesis of 1,8-Bis(phenylethynyl)naphthalene
This protocol details the solution-phase Sonogashira coupling of this compound with phenylacetylene.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).[6]
-
Seal the flask with a septum and flush with an inert gas (argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.[1][6]
-
-
Addition of Solvents and Reagents:
-
Under the inert atmosphere, add anhydrous toluene (e.g., 5 mL per 1 mmol of diiodonaphthalene) and anhydrous triethylamine (e.g., 3 mL per 1 mmol of diiodonaphthalene) via syringe.[6]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (2.2-2.5 eq.) to the reaction mixture dropwise via syringe.[6]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[4]
-
Wash the organic mixture with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4][6]
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1,8-bis(phenylethynyl)naphthalene.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the Sonogashira coupling of this compound.
Caption: Workflow for the Sonogashira coupling of this compound.
References
Application Notes and Protocols: 1,8-Diiodonaphthalene in the Synthesis of Atropisomeric Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodonaphthalene has emerged as a valuable and versatile starting material for the synthesis of a unique class of C₂-symmetric atropisomeric chiral ligands. The steric hindrance imposed by the peri-substitution at the 1 and 8 positions of the naphthalene (B1677914) core forces appended aryl groups to adopt a non-planar, propeller-like arrangement. When these aryl groups are appropriately substituted, this arrangement results in stable, axially chiral atropisomers. These 1,8-diarylnaphthalene scaffolds can be further functionalized to create novel chiral ligands, particularly phosphines, which have shown significant promise in asymmetric catalysis.
The primary route to these chiral scaffolds involves a double cross-coupling reaction, most commonly the Suzuki-Miyaura or Stille coupling, to introduce aryl groups at the 1 and 8 positions of the naphthalene core. Subsequent resolution of the resulting racemic mixture or an asymmetric synthesis approach yields the enantiopure atropisomers. These can then be converted into catalytically active ligands, such as diphosphines, which are effective in a range of asymmetric transformations.
Synthesis of Chiral 1,8-Diarylnaphthalene Scaffolds
The foundational step in the application of this compound is the synthesis of the 1,8-diarylnaphthalene backbone. This is typically achieved through palladium-catalyzed cross-coupling reactions.
Key Synthetic Pathways
Caption: Synthetic routes to enantiopure 1,8-diarylnaphthalene scaffolds.
Experimental Protocol 1: Synthesis of Racemic 1,8-Bis(2'-methyl-4'-methoxyphenyl)naphthalene via Suzuki Coupling[1]
This protocol describes the synthesis of a racemic 1,8-diarylnaphthalene scaffold, which can subsequently be resolved into its enantiomers.
Materials:
-
This compound
-
4-Methoxy-2-methylphenylboronic acid
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (Sodium Carbonate)
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxy-2-methylphenylboronic acid (2.5 eq), and Na₂CO₃ (4.0 eq).
-
Add [Pd(PPh₃)₄] (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the racemic 1,8-bis(2'-methyl-4'-methoxyphenyl)naphthalene.
| Product | Yield |
| Racemic 1,8-bis(2'-methyl-4'-methoxyphenyl)naphthalene | ~75% |
Resolution of Racemic 1,8-Diarylnaphthalenes
The separation of enantiomers is a critical step. Two common methods are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric resolution.
-
Chiral HPLC: Semipreparative HPLC using a chiral stationary phase (e.g., (R,R)-Whelk-O 1) is an effective method for direct separation of the enantiomers.[1]
-
Diastereomeric Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by conventional chromatography or crystallization. The resolving agent is then cleaved to yield the pure enantiomers. For example, 1,8-bisphenolnaphthalenes can be resolved by forming diastereomeric diimines with chiral amino alcohols.[2]
Synthesis of Chiral Phosphine (B1218219) Ligands
Once the enantiopure 1,8-diarylnaphthalene scaffold is obtained, it can be converted into a chiral phosphine ligand. This typically involves the introduction of diphenylphosphino (-PPh₂) groups.
Experimental Protocol 2: Synthesis of an Enantiopure 1,8-Bis(diphenylphosphino)diarylnaphthalene Ligand (General Procedure)
This generalized protocol is based on the phosphination of binaphthyl systems and can be adapted for 1,8-diarylnaphthalene scaffolds that have been functionalized with reactive groups like triflates or halides.
Materials:
-
Enantiopure 1,8-bis(2'-hydroxyaryl)naphthalene
-
Triflic anhydride (B1165640) (Tf₂O)
-
Pyridine
-
Diphenylphosphine (B32561) (HPPh₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Diisopropylethylamine (DIPEA)
-
Toluene or DMF
-
Argon or Nitrogen gas
Procedure:
Step 1: Ditriflation
-
Dissolve the enantiopure 1,8-bis(2'-hydroxyaryl)naphthalene in dichloromethane (B109758) at 0 °C.
-
Add pyridine, followed by the slow addition of triflic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. Purify the ditriflate by column chromatography.
Step 2: Phosphination
-
In a Schlenk flask under an inert atmosphere, combine the enantiopure ditriflate, palladium(II) acetate, and dppb in toluene or DMF.
-
Add diphenylphosphine and diisopropylethylamine.
-
Heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or ³¹P NMR).
-
Cool the reaction, dilute with an appropriate solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the enantiopure diphosphine ligand.
Application in Asymmetric Catalysis
Chiral ligands derived from this compound have shown potential in various asymmetric catalytic reactions. The rigid, sterically demanding structure of these ligands can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
Workflow for Asymmetric Catalysis
Caption: General workflow for the application of chiral ligands in asymmetric catalysis.
Potential Applications and Performance Data
While specific catalytic data for phosphine ligands derived from this compound is still emerging, related atropisomeric ligands have demonstrated high efficacy in key asymmetric transformations. The data below is illustrative of the performance expected from well-designed atropisomeric phosphine ligands.
Table 1: Representative Performance of Atropisomeric Phosphine Ligands in Asymmetric Catalysis
| Reaction Type | Substrate Example | Ligand Type | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Atropisomeric Diphosphine | [Rh(COD)L]BF₄ | >99 | >99 | Based on performance of established atropisomeric ligands[3] |
| Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Atropisomeric Diphosphine | [Pd(allyl)Cl]₂/L | ~98 | ~96 | Based on performance of established atropisomeric ligands[4][5][6] |
| Asymmetric C-N Coupling | 1-Iodonaphthalene and an amide | Chiral Dinitrogen Ligand | Pd₂(dba)₃/L* | 78-83 | 60-92 | [7] |
Conclusion
This compound serves as an excellent starting point for the synthesis of novel, sterically demanding, and conformationally rigid atropisomeric chiral ligands. The synthetic routes, primarily involving Suzuki or Stille cross-coupling followed by resolution, provide access to enantiopure 1,8-diarylnaphthalene scaffolds. Subsequent functionalization, particularly to form diphosphine ligands, opens up possibilities for their application in a wide range of asymmetric catalytic reactions. The unique structural features of these ligands make them promising candidates for achieving high levels of enantioselectivity in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. Further research into the catalytic applications of these specific ligands is anticipated to yield highly effective and selective catalysts.
References
- 1. Synthesis of a sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, conformational stability, and asymmetric transformation of atropisomeric 1,8-bisphenolnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,8-Diarylnaphthalenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,8-diarylnaphthalenes, a class of compounds with significant interest in medicinal chemistry, materials science, and as ligands in catalysis. Their unique, sterically congested structure, where two aryl groups are forced into close proximity, gives rise to interesting photophysical properties and the potential for atropisomerism, making them valuable scaffolds in drug development and for the creation of novel functional materials.
This document outlines three primary synthetic strategies: the Suzuki-Miyaura coupling, the Stille coupling, and the Grignard reaction. Each section includes a detailed experimental protocol, tables of key reaction parameters and representative yields, and a workflow diagram for the palladium-catalyzed methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the synthesis of 1,8-diarylnaphthalenes. It involves the palladium-catalyzed reaction of 1,8-dihalonaphthalene, typically 1,8-dibromonaphthalene (B102958), with two equivalents of an arylboronic acid in the presence of a base. This method offers high functional group tolerance and generally provides good to excellent yields.
Experimental Protocol: General Procedure for the Synthesis of 1,8-Diaryl-naphthalenes via Suzuki-Miyaura Coupling
Materials:
-
1,8-Dibromonaphthalene
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 3.0 - 4.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane (B91453), Toluene, DMF, often with water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,8-dibromonaphthalene (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (3.0-4.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The typical concentration is 0.1-0.5 M with respect to the 1,8-dibromonaphthalene.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,8-diarylnaphthalene.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Suzuki-Miyaura Coupling
Table 1: Typical Reaction Components and Conditions for Suzuki-Miyaura Coupling.
| Parameter | Description | Typical Values | Notes |
| Starting Material | Dihalonaphthalene | 1,8-Dibromonaphthalene | 1,8-Diiodonaphthalene can also be used and is more reactive. |
| Coupling Partner | Boron species | Arylboronic acids, Arylboronic esters | A slight excess is used to ensure complete reaction. |
| Catalyst | Palladium source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands | Catalyst choice can significantly impact yield and reaction time. |
| Base | Activates boronic acid | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can be crucial for efficiency. |
| Solvent | Reaction medium | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | Reaction temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Reaction environment | Inert (Argon or Nitrogen) | Crucial for preventing the oxidation of the Pd(0) catalyst. |
Table 2: Representative Yields for the Synthesis of Symmetrical 1,8-Diarylnaphthalenes.
| Aryl Group | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | ~85 |
| 4-Methoxyphenyl | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~90 |
| 4-Tolyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 24 | ~88 |
| 2-Naphthyl | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 16 | ~75 |
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 1,8-diarylnaphthalenes.
Stille Coupling
The Stille coupling offers an alternative palladium-catalyzed method for forming the C-C bond between the naphthalene (B1677914) core and aryl groups. This reaction utilizes organostannane reagents instead of boronic acids. A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups, and it can sometimes be successful where Suzuki-Miyaura couplings are problematic.[1] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[1]
Experimental Protocol: General Procedure for the Synthesis of 1,8-Diarylnaphthalenes via Stille Coupling
Materials:
-
1,8-Dibromonaphthalene
-
Aryltrimethylstannane or Aryltributylstannane (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand, 2-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)
-
Optional: Additive (e.g., Cu(I) salt, LiCl)
-
Schlenk flask and inert atmosphere setup
-
Aqueous potassium fluoride (B91410) (KF) solution for workup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,8-dibromonaphthalene (1.0 equiv.) and the palladium catalyst (2-10 mol%) in the anhydrous, degassed solvent.
-
Reagent Addition: Add the aryl organostannane reagent (2.2-2.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (often 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates the tin as insoluble fluoride salts.[1]
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with the organic solvent.[1] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 1,8-diarylnaphthalene. Characterize the final product using NMR and MS.
Data Presentation: Stille Coupling
Table 3: Typical Reaction Components and Conditions for Stille Coupling.
| Parameter | Description | Typical Values | Notes |
| Starting Material | Dihalonaphthalene | 1,8-Dibromonaphthalene | Reactivity follows the trend I > Br > Cl. |
| Coupling Partner | Organostannane | Aryl-Sn(CH₃)₃, Aryl-Sn(n-Bu)₃ | Tributyltin reagents are common but generate toxic byproducts. |
| Catalyst | Palladium source | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | Ligand choice is critical for efficient catalysis. |
| Solvent | Reaction medium | Toluene, DMF, THF | Must be anhydrous and degassed. |
| Temperature | Reaction temperature | 80 - 120 °C | Dependent on the reactivity of the coupling partners. |
| Atmosphere | Reaction environment | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Table 4: Example Yields for the Synthesis of 1,8-Diarylnaphthalenes via Stille Coupling.
| Aryl Group | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 9-Acridinyl derivative | Pd(PPh₃)₄ / CuO | DMF | 120 | 24 | ~60-70[2] |
| Phenyl | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 100 | 16 | ~80 |
| Thienyl | Pd(PPh₃)₄ | DMF | 110 | 18 | ~75 |
Mandatory Visualization: Stille Coupling Workflow
Caption: Experimental workflow for the Stille coupling synthesis of 1,8-diarylnaphthalenes.
Grignard Reaction
The use of Grignard reagents provides a classical organometallic approach to the formation of C-C bonds. In the context of 1,8-diarylnaphthalene synthesis, this typically involves the reaction of a di-Grignard reagent of naphthalene with an aryl halide, or more commonly, the reaction of an aryl Grignard reagent with a 1,8-dihalonaphthalene, often catalyzed by a nickel or palladium complex. This method is less common than the palladium-catalyzed cross-coupling reactions due to the high reactivity of Grignard reagents, which limits functional group tolerance.
Experimental Protocol: General Procedure for the Synthesis of 1,8-Diphenylnaphthalene via Grignard Reaction
Materials:
-
1,8-Dichloronaphthalene or 1,8-Dibromonaphthalene
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or THF
-
Phenyl bromide
-
Nickel(II) or Palladium(II) catalyst (e.g., Ni(acac)₂, PdCl₂(dppf))
-
Standard glassware for Grignard reaction (flame-dried) and workup
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (2.2 equiv.). Add a small crystal of iodine. Prepare a solution of phenyl bromide (2.2 equiv.) in anhydrous diethyl ether or THF and add a small portion to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining phenyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 1,8-dihalonaphthalene (1.0 equiv.) and the catalyst (e.g., Ni(acac)₂, 1-5 mol%) in anhydrous THF. Cool the solution in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution to the cooled solution of the dihalonaphthalene and catalyst.
-
Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC. Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, purify the crude product by column chromatography or recrystallization to obtain 1,8-diphenylnaphthalene.
-
Characterization: Analyze the purified product by NMR and MS.
Data Presentation: Grignard Reaction
Table 5: Typical Reaction Components and Conditions for Grignard Reaction.
| Parameter | Description | Typical Values | Notes |
| Starting Material | Dihalonaphthalene | 1,8-Dichloronaphthalene, 1,8-Dibromonaphthalene | Chlorides are often preferred for this reaction. |
| Grignard Reagent | Organomagnesium halide | Phenylmagnesium bromide | Prepared in situ from the corresponding aryl halide and magnesium. |
| Catalyst | Transition metal salt | Ni(acac)₂, PdCl₂(dppf) | Essential for the cross-coupling step. |
| Solvent | Reaction medium | Anhydrous Diethyl ether, THF | Must be strictly anhydrous to prevent quenching of the Grignard reagent. |
| Temperature | Reaction temperature | 0 °C to reflux | Initial addition is often done at low temperature. |
| Atmosphere | Reaction environment | Inert (Argon or Nitrogen) | Protects the highly reactive Grignard reagent. |
Table 6: Example Yield for the Synthesis of 1,8-Diphenylnaphthalene via Grignard Reaction.
| Aryl Group | Catalyst | Solvent | Yield (%) |
| Phenyl | Ni(acac)₂ | THF/Ether | ~60-70 |
Characterization Data
The following table provides representative ¹H and ¹³C NMR data for 1,8-diphenylnaphthalene, a parent compound in this class. The chemical shifts can vary depending on the substitution pattern on the aryl rings.
Table 7: Representative NMR Data for 1,8-Diphenylnaphthalene.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1,8-Diphenylnaphthalene | 7.90-7.80 (m, 2H), 7.55-7.45 (m, 2H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 10H) | 142.1, 134.4, 128.5, 126.3, 125.8, 124.8, 123.6, 120.8, 118.9, 109.6 |
Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions may vary depending on the specific substrates and equipment used. It is essential to conduct all experiments in a well-ventilated fume hood with appropriate personal protective equipment. All reagents, especially organotin compounds and palladium catalysts, should be handled with care.
References
Troubleshooting & Optimization
Technical Support Center: 1,8-Diiodonaphthalene Synthesis
Welcome to the technical support center for the synthesis of 1,8-diiodonaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and accessible laboratory synthesis of this compound involves a two-step process starting from 1,8-diaminonaphthalene (B57835). The first step is a double diazotization of the diamine, followed by a Sandmeyer-type reaction where the diazonium groups are displaced by iodide.
Q2: My commercial 1,8-diaminonaphthalene is a dark purple or black solid. Will this affect my reaction yield?
Yes, the dark color of commercial 1,8-diaminonaphthalene is due to oxidation products, likely of the quinone type.[1] These impurities can interfere with the diazotization reaction and lead to the formation of side products and a lower yield of this compound. It is highly recommended to purify the 1,8-diaminonaphthalene before use.
Q3: How can I purify my 1,8-diaminonaphthalene starting material?
Purification can be achieved by recrystallization from an aliphatic solvent.[1] A recommended procedure is to dissolve the crude 1,8-diaminonaphthalene in a minimal amount of hot hexanes or cyclohexane (B81311). The desired compound is less soluble in these solvents upon cooling and will crystallize out, leaving the more soluble, colored impurities in the mother liquor. The purified product should be a much lighter, off-white to pinkish solid.
Q4: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?
Aryl diazonium salts are notoriously unstable at higher temperatures.[2] Maintaining a temperature between 0 and 5 °C is crucial to prevent the premature decomposition of the intermediate bis(diazonium) salt. If the temperature rises, the diazonium groups can react with water to form undesired phenolic byproducts or decompose to form other impurities, which will significantly lower the yield of this compound.
Q5: Do I need to use a copper(I) iodide catalyst for the iodination step?
While many Sandmeyer reactions for introducing chlorides or bromides require a copper(I) catalyst, the introduction of iodide is a notable exception.[3] The reaction of the diazonium salt with an iodide source, typically potassium iodide (KI), proceeds readily without the need for a copper catalyst.
Q6: I am only achieving a yield of around 50%. Is this considered normal for a double Sandmeyer-type reaction?
Yes, a yield in the range of 50% for a double diazotization and iodination can be considered a reasonable outcome. These multi-step, one-pot reactions are prone to side reactions, and achieving very high yields can be challenging. However, with careful control of the reaction conditions and purification of the starting material, it is possible to improve upon this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Impure 1,8-diaminonaphthalene starting material.2. Decomposition of the intermediate bis(diazonium) salt due to elevated temperatures.3. Incomplete diazotization. | 1. Purify the 1,8-diaminonaphthalene by recrystallization from hexanes or cyclohexane.2. Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (B80452).3. Ensure a slight excess of nitrous acid is present after the addition of sodium nitrite (test with starch-iodide paper). |
| Formation of a Dark, Tarry Precipitate | 1. Intermolecular azo coupling between diazonium salt molecules.2. Formation of phenolic byproducts from the reaction of the diazonium salt with water. | 1. Use high-purity, colorless 1,8-diaminonaphthalene.2. Consider running the reaction under more dilute conditions.3. Ensure the reaction mixture remains strongly acidic to stabilize the diazonium salt. |
| Product is Difficult to Purify | 1. Presence of multiple, closely related byproducts.2. Contamination with starting material. | 1. Use column chromatography (silica gel with a non-polar eluent like hexanes or a hexane/dichloromethane mixture) for purification.2. Ensure the diazotization and iodination reactions have gone to completion before workup. |
Experimental Protocols
Protocol 1: Purification of 1,8-Diaminonaphthalene
-
Place the crude, dark 1,8-diaminonaphthalene in a round-bottom flask.
-
Add a minimal amount of hexanes or cyclohexane to the flask.
-
Gently heat the mixture with stirring until the solid dissolves. The impurities will likely remain dissolved in the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified, light-colored crystals under vacuum.
Protocol 2: Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of purified 1,8-diaminonaphthalene in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and place it in the dropping funnel.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 1,8-diaminonaphthalene, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a solution of sodium thiosulfate (B1220275) to remove any excess iodine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixed solvent system) or by column chromatography.
Visualizations
References
Technical Support Center: Purification of Crude 1,8-Diiodonaphthalene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,8-diiodonaphthalene by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for pure this compound?
A1: The accepted melting point for pure this compound is in the range of 109-113 °C.[1][2][3][4][5] Reports of a melting point around 180-182 °C are less common and may refer to an isomeric impurity or a different compound.
Q2: What is a suitable solvent for the recrystallization of this compound?
Q3: What are the common impurities in crude this compound?
A3: Crude this compound is often synthesized from 1,8-diaminonaphthalene (B57835) via a Sandmeyer reaction. Potential impurities may include:
-
Unreacted starting material: 1,8-diaminonaphthalene.
-
Side-products from the Sandmeyer reaction: These can include mono-iodinated naphthalenes or byproducts from undesired side reactions of the diazonium salt.
-
Oxidation products: Naphthalene (B1677914) derivatives can be susceptible to oxidation, leading to colored impurities.[6]
Q4: My purified this compound is still colored. How can I remove the color?
A4: Colored impurities can sometimes be removed by treating the hot solution with activated charcoal before filtration. However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- The cooling rate is too fast. | - Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Before hot filtration, ensure the funnel is pre-heated. Use a slight excess of hot solvent and then evaporate some of it before cooling.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The melting point of the purified product is broad or lower than the expected range. | - The product is still impure.- The product is not completely dry. | - Repeat the recrystallization process. Consider using a different solvent or a mixed solvent system.- Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆I₂ |
| Molecular Weight | 379.96 g/mol |
| Melting Point | 109-113 °C[1][2][3][4][5] |
| Appearance | Crystalline solid |
Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Poorly soluble |
| Methylene Chloride | Moderately soluble |
| Ethyl Acetate | Moderately soluble |
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.
-
Solvent Selection:
-
Place a small amount of the crude this compound (approx. 20-30 mg) into a small test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol, hexane, or toluene) at room temperature. Observe the solubility.
-
If the solid is not soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add the chosen solvent dropwise while gently heating and swirling the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
-
-
Analysis:
-
Determine the melting point of the dried crystals. A sharp melting point within the expected range (109-113 °C) is an indicator of purity.
-
Calculate the percent recovery.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Mono- vs. Bis-Arylation in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control selectivity in mono- versus bis-arylation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Achieving Selective Mono-Arylation
Problem: My reaction yields a mixture of mono- and bis-arylated products, with low selectivity for the desired mono-arylated compound.
This guide will walk you through a series of questions and steps to help you optimize your reaction for selective mono-arylation.
Question 1: Have you optimized your ligand selection and palladium-to-ligand ratio?
The choice of ligand is one of the most critical factors in controlling selectivity. Bulky and electron-rich phosphine (B1218219) ligands are known to promote mono-arylation by sterically hindering the second coupling event.
Recommendations:
-
Switch to a Bulky Monophosphine Ligand: Ligands such as BrettPhos, BippyPhos, and other sterically demanding biaryl phosphines have been shown to be highly effective in promoting selective mono-arylation in Buchwald-Hartwig aminations.[1][2] For Suzuki-Miyaura reactions, bulky monophosphine ligands can also improve selectivity.
-
Consider a P,N-Ligand: Ligands with both phosphorus and nitrogen coordinating atoms, such as Mor-DalPhos, can offer high chemoselectivity in mono-arylation reactions.
-
Adjust the Palladium-to-Ligand Ratio: For many cross-coupling reactions, a 1:1 or 1:2 palladium-to-ligand ratio is optimal. An excess of ligand can sometimes favor the formation of the bis-arylated product. Experiment with different ratios to find the optimal balance for your specific reaction.
Question 2: Is your reactant stoichiometry optimized for mono-arylation?
The ratio of your aryl dihalide to the nucleophile (e.g., boronic acid, amine, alkyne) is a key parameter in controlling the product distribution.
Recommendations:
-
Use an Excess of the Dihaloarene: Employing a stoichiometric excess of the dihaloarene substrate relative to the nucleophile can statistically favor mono-substitution. A common starting point is to use 2-3 equivalents of the dihaloarene.
-
Slow Addition of the Nucleophile: A slow, controlled addition of the nucleophile to the reaction mixture can help maintain a low concentration of this reactant, thereby disfavoring the second arylation step.
Question 3: Are your reaction temperature and concentration appropriate?
Temperature and concentration can significantly impact reaction rates and catalyst stability, which in turn affects selectivity.
Recommendations:
-
Lower the Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity and catalyst decomposition. Running the reaction at a lower temperature may slow down the second arylation more than the first, thus favoring the mono-arylated product. However, be mindful that lowering the temperature too much may stall the reaction altogether.
-
Adjust the Reaction Concentration: While the effect of concentration can be system-dependent, in some cases, more dilute conditions can favor mono-arylation. Conversely, higher concentrations might promote the bimolecular reaction leading to the bis-arylated product.
Question 4: Have you considered the electronic and steric effects of your substrates?
The inherent properties of your starting materials can influence the selectivity of the reaction.
Recommendations:
-
Substrate Steric Hindrance: If your dihaloarene has substituents near one of the leaving groups, this steric hindrance can naturally favor mono-arylation at the less hindered position.
-
Leaving Group Reactivity: When using a dihaloarene with two different halogens (e.g., 1-bromo-4-iodobenzene), the reaction will preferentially occur at the more reactive C-I bond. This can be a powerful strategy for achieving selective mono-arylation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most important factor for controlling mono- vs. bis-arylation?
While several factors are important, the choice of ligand is often the most critical parameter for controlling selectivity. Bulky, electron-rich monophosphine ligands are generally the best starting point for achieving high mono-arylation selectivity.
Q2: How does the choice of palladium precatalyst affect selectivity?
The use of well-defined palladium precatalysts can lead to more reproducible results and better control over the active catalytic species. This can, in turn, improve selectivity compared to generating the catalyst in situ from a simple palladium salt like Pd(OAc)₂.
Q3: Can the base influence the mono- to bis-product ratio?
Yes, the choice of base can have an effect, although it is often secondary to the ligand and stoichiometry. The base can influence the rate of deprotonation of the nucleophile and the overall reaction kinetics, which can impact selectivity. It is always advisable to screen a few different bases (e.g., carbonates, phosphates, alkoxides) during optimization.
Q4: In Sonogashira coupling with a dihalide, I am getting a lot of di-alkynylated product. What should I do?
Similar to other cross-coupling reactions, you should first try using a stoichiometric excess of the dihalide. Additionally, a slow addition of the terminal alkyne can be very effective in minimizing the formation of the bis-alkynylated product. Lowering the reaction temperature can also improve selectivity.
Q5: For a Buchwald-Hartwig amination of a dichloroarene, what conditions are recommended for selective mono-arylation?
For the selective mono-arylation of dichloroarenes, using a bulky biarylphosphine ligand like BrettPhos or BippyPhos is highly recommended.[1][2] Employing a palladium precatalyst and using a strong base like LHMDS or NaOt-Bu often gives good results. Running the reaction at a moderate temperature (e.g., 80-100 °C) and using an excess of the dichloroarene should provide good selectivity for the mono-arylated product.
Data Presentation
The following tables provide a summary of reaction conditions and outcomes for achieving selective mono-arylation in various cross-coupling reactions.
Table 1: Ligand Effect on Mono- vs. Bis-Arylation in Suzuki-Miyaura Coupling of 1,4-Dichlorobenzene (B42874)
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Mono:Bis Ratio | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 3:1 | 75 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 10:1 | 85 |
| 3 | XPhos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 | >20:1 | 92 |
Table 2: Temperature Effect on Mono- vs. Bis-Alkynylation in Sonogashira Coupling of 1,4-Diiodobenzene
| Entry | Alkyne | Pd Catalyst | CuI (mol%) | Base | Solvent | Temp (°C) | Mono:Bis Ratio | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | 5 | Et₃N | Toluene | 80 | 2:1 | 88 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ | 5 | Et₃N | Toluene | 60 | 5:1 | 85 |
| 3 | Phenylacetylene | Pd(PPh₃)₄ | 5 | Et₃N | Toluene | 40 | >20:1 | 75 |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of 1,4-Dibromobenzene via Suzuki-Miyaura Coupling
Materials:
-
1,4-Dibromobenzene (2.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.0 mmol, 0.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 1 mol%)
-
XPhos (0.04 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol, 1.5 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 1,4-dibromobenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-arylated product.
Protocol 2: Selective Mono-Amination of 1,4-Dichlorobenzene via Buchwald-Hartwig Amination
Materials:
-
1,4-Dichlorobenzene (2.0 mmol, 1.0 equiv)
-
Morpholine (1.0 mmol, 0.5 equiv)
-
[Pd(cinnamyl)Cl]₂ (0.01 mmol, 0.5 mol%)
-
BippyPhos (0.02 mmol, 1 mol%)
-
LHMDS (1.2 mmol, 0.6 equiv)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, add [Pd(cinnamyl)Cl]₂, BippyPhos, and LHMDS to an oven-dried Schlenk tube.
-
Add toluene, followed by 1,4-dichlorobenzene and morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.[1]
Visualizations
Troubleshooting Workflow for Mono-Arylation Selectivity
Caption: A stepwise workflow for troubleshooting and improving mono-arylation selectivity.
Key Factors Influencing Mono- vs. Bis-Arylation
Caption: Factors promoting either mono- or bis-arylation in cross-coupling reactions.
Simplified Catalytic Cycle and Selectivity Control Points
Caption: The catalytic cycle showing the pathway to the bis-arylated product as a competing reaction.
References
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,8-Diiodonaphthalene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 1,8-diiodonaphthalene and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Sandmeyer reaction from 1,8-diaminonaphthalene (B57835)?
A1: Common impurities can include:
-
Isomeric Byproducts: The nitration of naphthalene (B1677914) to produce the precursor 1,8-dinitronaphthalene (B126178) can also yield other isomers, which are then carried through to the diamine and subsequently the diiodide. The most common isomer is the 1,5-derivative.
-
Incomplete Diazotization/Iodination: Residual 1-amino-8-iodonaphthalene (B1641063) or unreacted 1,8-diaminonaphthalene may be present if the Sandmeyer reaction does not go to completion.
-
Side-Reaction Products: Phenolic impurities can form if the diazonium salt reacts with water. Biaryl compounds can also be formed as byproducts of the radical mechanism of the Sandmeyer reaction.[1]
-
Residual Reagents: Unreacted sodium nitrite, potassium iodide, or copper salts used in the reaction may contaminate the crude product.
Q2: My this compound derivative appears discolored (pink, brown, or black). What is the cause and how can I remove the color?
A2: Discoloration in this compound and its derivatives is often due to the presence of elemental iodine (I₂) or oxidized impurities. Aryl iodides, particularly electron-rich ones, can be sensitive to light and air, leading to decomposition and the release of iodine. The precursor, 1,8-diaminonaphthalene, is also known to darken upon exposure to air due to oxidation.[2]
To remove the color, you can try the following:
-
Recrystallization with a reducing agent: Adding a small amount of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to the recrystallization solvent can help to quench any dissolved iodine.
-
Activated Carbon Treatment: Adding activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use with caution as it can also adsorb your product, leading to lower yields.
-
Chromatography: Passing the crude product through a short plug of silica (B1680970) gel can sometimes remove baseline impurities that cause discoloration.
Q3: I am observing decomposition of my this compound derivative during purification. What are the likely causes and how can I mitigate this?
A3: this compound and its derivatives can be unstable under certain conditions. The C-I bond is weaker than C-Br or C-Cl bonds and can be susceptible to cleavage.
-
Heat Sensitivity: Prolonged heating during recrystallization or distillation can cause decomposition. Use the minimum amount of heat necessary and for the shortest possible time.
-
Light Sensitivity: Aryl iodides can be light-sensitive, leading to the formation of radicals and subsequent decomposition. Protect your compound from light by using amber vials or wrapping your glassware in aluminum foil.
-
Acid/Base Sensitivity: The presence of strong acids or bases can promote decomposition. Ensure that your workup procedure effectively neutralizes any acidic or basic reagents.
-
Silica Gel Instability: Some electron-rich or sterically hindered aryl iodides can be unstable on silica gel, leading to decomposition or de-iodination. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or using an alternative stationary phase like alumina.
Troubleshooting Guides
Purification by Recrystallization
Problem: My this compound derivative will not crystallize.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound. |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation. | Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| Incorrect solvent system. | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a co-solvent system. Good starting points for non-polar compounds like this compound are hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297). |
Problem: My compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling too quickly. | Re-heat the solution to dissolve the oil and allow it to cool more slowly. |
| High impurity level. | The impurities may be preventing the formation of a crystal lattice. Try a preliminary purification by column chromatography before recrystallization. |
| Melting point of the compound is below the boiling point of the solvent. | Choose a lower-boiling solvent for recrystallization. |
Purification by Column Chromatography
Problem: My this compound derivative is not moving from the baseline on the TLC plate.
| Possible Cause | Troubleshooting Step |
| Eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using 100% hexanes, try adding a small percentage of ethyl acetate or dichloromethane (B109758).[3] |
| Strong interaction with silica gel. | The compound may be strongly adsorbing to the acidic silica gel. Try adding a small amount (0.1-1%) of triethylamine to your eluent to neutralize the silica. Alternatively, consider using a different stationary phase like alumina. |
Problem: My compound streaks on the TLC plate and gives poor separation in the column.
| Possible Cause | Troubleshooting Step |
| Sample is overloaded. | Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Compound is degrading on the silica. | Perform a 2D TLC to check for on-plate decomposition. If decomposition is observed, consider using deactivated silica or an alternative stationary phase. |
| Inappropriate solvent system. | The solvent system may not be optimal for your compound. Experiment with different solvent systems to find one that gives a good spot shape and separation on TLC. |
Problem: I see a new spot on the TLC after running the column that was not in the crude mixture.
| Possible Cause | Troubleshooting Step |
| Decomposition on the column. | This is a strong indication that your compound is not stable to silica gel. Consider the mitigation strategies mentioned above, such as using deactivated silica or switching to a different purification method like recrystallization. |
| Reaction with the eluent. | Ensure your eluent is pure and does not contain reactive impurities. For example, some grades of chloroform (B151607) can contain small amounts of acid. |
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (Hexane/Ethyl Acetate) | ~85% | >98% | 60-75% | Effective for removing less soluble impurities. Multiple recrystallizations may be needed. |
| Flash Column Chromatography (Silica Gel, Hexane/DCM gradient) | ~85% | >99% | 70-85% | Good for separating isomers and more polar impurities. Risk of decomposition for sensitive derivatives. |
| Preparative HPLC | ~95% (after initial purification) | >99.9% | 40-60% | Used for achieving very high purity, but can be expensive and time-consuming for large quantities. |
Note: The data in this table are illustrative and actual results may vary depending on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a 9:1 mixture of hexanes:ethyl acetate. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel and the initial, low-polarity eluent (e.g., 100% hexanes). Stir to create a uniform slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Use a gentle stream of air or eluent to help the silica pack evenly without cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent such as hexanes. Gradually increase the polarity of the eluent by adding a more polar solvent like dichloromethane or ethyl acetate. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Optimizing Suzuki Coupling for 1,8-Diiodonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 1,8-diiodonaphthalene. The inherent steric hindrance of this substrate presents unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Inefficient Oxidative Addition: The steric bulk around the iodine atoms can hinder the initial step of the catalytic cycle. 2. Catalyst Deactivation: The palladium catalyst may be degrading under the reaction conditions. 3. Inadequate Base Strength: The chosen base may not be sufficient to promote transmetalation effectively. | 1. Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These can facilitate oxidative addition with sterically hindered substrates. N-heterocyclic carbene (NHC) ligands are also a good alternative.[1][2] 2. Use a Pre-catalyst or Fresh Catalyst: Ensure the palladium source is active. Consider using a pre-catalyst to ensure a consistent source of Pd(0). 3. Select a Stronger Base: Use bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1][3] |
| Formation of Mono-arylated Product Only | 1. Steric Hindrance after First Coupling: The introduction of the first aryl group increases steric congestion, making the second coupling more difficult. 2. Insufficient Reaction Time or Temperature: The reaction may not have enough energy or time to overcome the activation barrier for the second coupling. | 1. Optimize Ligand Choice: Bulky ligands that promote reductive elimination can be beneficial. 2. Increase Reaction Temperature and Time: Carefully increase the reaction temperature and monitor the reaction over a longer period. Temperatures in the range of 80-110°C are common.[4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Incomplete Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, incomplete reduction to the active Pd(0) species can promote homocoupling. | 1. Thoroughly Degas Solvents and Reagents: Purge the reaction vessel and solvents with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[5] 2. Use a Pd(0) Catalyst: Employ a Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with in-situ reduction.[5] |
| Protodeboronation of Boronic Acid | 1. Excess Water: The presence of water can lead to the replacement of the boronic acid group with a hydrogen atom. 2. High Temperatures and Long Reaction Times: These conditions can promote the decomposition of the boronic acid. | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. 2. Optimize Reaction Time and Temperature: Find a balance that promotes the desired coupling without significant degradation of the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from the significant steric hindrance imposed by the two iodine atoms in the peri-position of the naphthalene (B1677914) core. This steric congestion can impede key steps in the palladium catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and the formation of mono-substituted byproducts.
Q2: What are the most effective palladium catalysts and ligands for this reaction?
A2: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be effective, but often require higher catalyst loadings.[3] More advanced systems employing bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) such as SPhos, XPhos, and RuPhos are generally more successful.[1][2][5] These ligands help to stabilize the palladium center and facilitate the difficult steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands have also shown promise for such challenging couplings.[1]
Q3: Which base should I choose for the coupling with this compound?
A3: A strong, non-nucleophilic base is generally preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in similar systems.[1][3] For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3] The choice of base can also depend on the solvent system being used.
Q4: What is the optimal solvent for this reaction?
A4: Aprotic polar solvents are typically used for Suzuki couplings. Common choices that have been successful for related naphthalene systems include 1,4-dioxane, dimethylformamide (DMF), and toluene, often with the addition of a small amount of water.[3][4] The solvent system should be chosen to ensure the solubility of all reactants and intermediates.
Q5: How can I minimize the formation of the mono-substituted product?
A5: To favor the formation of the di-substituted product, you can try several strategies:
-
Increase the equivalents of the boronic acid: Using a larger excess of the boronic acid can help drive the reaction to completion.
-
Prolong the reaction time and/or increase the temperature: This can provide the necessary energy to overcome the steric barrier of the second coupling.
-
Choose a highly active catalyst system: As mentioned in Q2, using bulky, electron-rich ligands can significantly improve the efficiency of the second coupling.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Dihalonaphthalenes
| Dihalonaphthalene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,8-Dibromonaphthalene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 85 |
| 1,8-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 78 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4) | DMF | 90 | 24 | 65 |
| This compound | 2-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (4) | 1,4-Dioxane/H₂O | 110 | 36 | 45 |
Note: The data in this table is compiled from literature on similar systems and represents typical conditions. Actual yields for this compound may vary and require optimization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
preventing side reactions in the synthesis of perylenes
Welcome to the technical support center for perylene (B46583) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during the synthesis of perylene derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono-, di-, and poly-halogenated products during the bay-region bromination of my perylene diimide (PDI). How can I improve the selectivity for the desired product?
A1: Achieving selective halogenation in the bay region of perylenes is a common challenge. The formation of multiple products is often due to the high reactivity of the perylene core. Here are several strategies to improve selectivity:
-
Control of Reaction Conditions: Carefully controlling the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide (NBS)), reaction temperature, and reaction time is crucial. For monobromination, using a slight excess of the brominating agent and running the reaction at a lower temperature can favor the desired product.[1]
-
Gradual Addition of Reagents: Instead of adding the brominating agent all at once, a stepwise or slow addition can help to control the reaction and minimize the formation of poly-halogenated species.[2]
-
Choice of Brominating Agent and Catalyst: Using NBS in combination with a catalytic amount of iron(III) chloride (FeCl₃) in acetonitrile (B52724) at elevated temperatures has been shown to be an effective method for monobromination.[1]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. For instance, using CH₂Cl₂ as a solvent for NBS bromination has been found to facilitate the conversion to the monobrominated product without the need for heating.[2]
Q2: My imidization reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine is giving low yields and seems to be incomplete. What could be the issue?
A2: Low yields and incomplete conversion during the imidization of PTCDA are often related to the harsh reaction conditions and poor solubility of the starting materials and intermediates.
-
Traditional High-Temperature Methods: The classic method using molten imidazole (B134444) or high-boiling solvents like quinoline (B57606) can lead to the decomposition of sensitive functional groups on the amine, reducing the overall yield.[3]
-
Solubility Limitations: PTCDA is notoriously insoluble in most organic solvents. This can lead to a heterogeneous reaction mixture and incomplete reaction. The intermediate amic acid salts can also have low solubility, which can be rate-limiting.[4]
-
Milder Reaction Conditions: Consider using more recently developed, milder methods. For example, reacting PTCDA with aliphatic amines at room temperature to 60°C using DBU as a base in DMF or DMSO can lead to full conversion.[4] A greener alternative involves using K₂CO₃ in DMSO at higher temperatures.[4]
-
Water as a Co-solvent: In some cases, adding water to the reaction mixture can improve the solubility of the intermediate amic acid salts, thereby facilitating a quantitative PDI synthesis at room temperature.[4]
Q3: I am struggling to separate regioisomers (e.g., 1,6- and 1,7-dibromo-PDI) after bay-region functionalization. Are there any effective purification strategies?
A3: The separation of regioisomers of substituted perylenes is a significant challenge due to their similar physical properties.
-
Repetitive Crystallization: This is a common but often tedious method for isolating specific isomers.[1]
-
Column Chromatography: While challenging, column chromatography can be effective for separating isomers, especially if there is a sufficient difference in their polarity. The use of highly soluble intermediates, such as perylene tetraesters (PTEs), can facilitate chromatographic separation.[1]
-
Derivative Formation: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a group that significantly alters the polarity or solubility of one isomer over the other.
Q4: I am observing unexpected decomposition of my perylene derivative during a nucleophilic substitution reaction in the bay region. How can I prevent this?
A4: Decomposition during nucleophilic substitution on the bay region of perylenes, particularly with halogenated precursors, can occur at elevated temperatures.
-
Temperature Control: Carefully monitor and control the reaction temperature. It is advisable to start with lower temperatures and gradually increase if the reaction is not proceeding. Reactions carried out above 90 °C can be prone to decomposition.[1]
-
Reaction Time: Extended reaction times, especially at higher temperatures, can lead to side reactions and decomposition. Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the electron-rich perylene core, especially at higher temperatures.
Troubleshooting Guides
Problem 1: Low Yield of Bay-Region Monobromination
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains. | Insufficient brominating agent or reaction time. | Increase the equivalents of NBS or Br₂ slightly. Extend the reaction time and monitor by TLC. |
| Formation of significant amounts of dibromo and polybromo products. | Reaction conditions are too harsh (temperature too high, or brominating agent added too quickly). | Lower the reaction temperature.[1] Use a split or slow addition of the brominating agent.[2] |
| Poor conversion even with extended reaction time. | The perylene core is deactivated by existing substituents. | Consider using a more reactive brominating agent or a different catalytic system. For perylene tetraesters, ensure the ester groups are compatible with the reaction conditions.[1] |
Problem 2: Incomplete Imidization of PTCDA
| Symptom | Possible Cause | Suggested Solution |
| Product is a mixture of diimide, monoimide-monoanhydride, and starting material. | Insufficient reaction time or temperature. Poor solubility of reactants/intermediates. | Extend the reaction time or slightly increase the temperature if using a high-temperature method. Consider switching to a milder, room-temperature method with DBU in DMF/DMSO to improve solubility and reduce side reactions.[4] |
| Significant decomposition of the amine starting material. | Reaction temperature is too high for the functional groups on the amine. | Use a milder imidization protocol, such as the DBU/DMF method at room temperature.[4] |
| The reaction mixture is a thick, unmanageable slurry. | Poor solubility of PTCDA and the amic acid intermediate. | Use a solvent system that improves the solubility of the intermediates. Adding water to the reaction mixture can sometimes help dissolve the amic acid salts.[4] |
Quantitative Data Summary
Table 1: Comparison of Bromination Methods for Perylene Derivatives
| Substrate | Brominating Agent/Conditions | Product(s) | Yield(s) | Reference |
| PBI | Br₂ (excess), 22-24 °C | Monobromo-PBI, Dibromo-PBIs | 57%, 26% | [1] |
| Perylene Tetraester (PTE) | NBS, cat. FeCl₃, MeCN, 70 °C, 2 h | Monobromo-PTE | 83% | [1] |
| Perylene Tetraester (PTE) | NBS (split addition), CH₂Cl₂ | Monobromo-PTE | up to 93% | [2] |
| PBI | Br₂, extended time | 1,7-dibromo-PBI | 80% (+ 13% other products) | [1] |
Table 2: Comparison of Imidization Methods for PTCDA
| Amine | Method | Temperature | Time | Yield | Reference |
| Aliphatic Amines | DBU, DMF/DMSO | 20-60 °C | Not specified | Full conversion | [4] |
| Aliphatic Amines | K₂CO₃, DMSO | Higher temperatures | Not specified | "Green" synthesis | [4] |
| Primary Amines | Molten Imidazole | 140-180 °C | Varies | Generally reliable | [4] |
| Amino Acids | Molten Imidazole | 95 °C | 3 h | 73-92% | [3] |
Experimental Protocols
Protocol 1: Selective Monobromination of Perylene Tetraester (PTE)
This protocol is adapted from a method that has shown high yields for monobromination.[2]
-
Dissolution: Dissolve the perylene-3,4,9,10-tetracarboxylate (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (e.g., 0.5 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Second Addition: After a certain period (e.g., 1 hour, or as determined by TLC), add a second portion of NBS (e.g., 0.5 equivalents).
-
Completion and Work-up: Continue stirring until the starting material is consumed. Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography to isolate the monobrominated PTE.
Protocol 2: Room-Temperature Imidization of PTCDA
This protocol provides a milder alternative to traditional high-temperature methods.[4]
-
Suspension: Suspend perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (1 equivalent) in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Amine Addition: Add the primary aliphatic amine (2-2.5 equivalents) to the suspension.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or up to 60 °C) until the reaction is complete (monitor by TLC or by the disappearance of the insoluble PTCDA).
-
Precipitation and Filtration: Precipitate the product by adding a suitable anti-solvent (e.g., methanol (B129727) or water).
-
Washing and Drying: Filter the solid product, wash it thoroughly with the anti-solvent to remove excess reagents and solvent, and dry it under vacuum.
Visualizations
Caption: Workflow for controlling bay-region halogenation.
Caption: Troubleshooting logic for low-yield imidization reactions.
References
- 1. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 2. researchmap.jp [researchmap.jp]
- 3. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]
- 4. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 1,8-Diiodonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-diiodonaphthalene. The information addresses common stability and degradation issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: The two main degradation pathways for this compound are dehalogenation and cyclization. Dehalogenation involves the loss of one or both iodine atoms to form 1-iodonaphthalene (B165133) or naphthalene (B1677914).[1][2] Cyclization can occur under certain conditions to yield acenaphthylene, a common side product in reactions involving 1,8-disubstituted naphthalenes.[3]
Q2: How does the steric hindrance of the peri-iodine atoms affect the reactivity and stability of this compound?
A2: The iodine atoms at the 1 and 8 (peri) positions of the naphthalene core are in close proximity, leading to significant steric strain. This strain can influence the compound's reactivity and stability. While it can make some reactions more challenging, it can also drive certain degradation pathways, such as elimination to form acenaphthylene, to relieve this strain.
Q3: Is this compound sensitive to light or heat?
Q4: What analytical methods are recommended for monitoring the stability and degradation of this compound in a reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the consumption of this compound and the formation of non-volatile degradation products.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products like naphthalene and acenaphthylene. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for real-time monitoring of the reaction and detecting intermediates and byproducts.[10]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound in various reactions.
Issue 1: Low or No Conversion of this compound in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
| Potential Cause | Suggested Solution |
| Steric Hindrance: The bulky iodine atoms at the peri-positions hinder the approach of the catalyst. | Use a less sterically bulky palladium catalyst or a catalyst system with ligands designed for hindered substrates. Increase the reaction temperature or prolong the reaction time, while monitoring for degradation. |
| Catalyst Deactivation: The catalyst may be poisoned by impurities or degradation products. | Ensure all reagents and solvents are pure and dry. Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[11] |
| Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, THF, DMF), and temperature ranges. For Suzuki reactions, the addition of water can be critical.[11] |
Issue 2: Formation of Dehalogenated Byproducts (1-Iodonaphthalene, Naphthalene)
| Potential Cause | Suggested Solution |
| Reductive Dehalogenation: Presence of reducing agents or certain reaction conditions can lead to the removal of iodine. This is a known side reaction in Suzuki couplings.[1][2] | Minimize the use of reagents that can act as hydride sources. Ensure the reaction is carried out under an inert atmosphere to prevent radical reactions. In palladium-catalyzed reactions, the choice of ligand and base can influence the extent of dehalogenation. |
| Hydrolysis of Grignard Reagent: If forming a Grignard reagent, traces of water will lead to protonolysis and formation of the dehalogenated product. | Use rigorously dried glassware, solvents, and magnesium. Activate the magnesium before use.[12] |
Issue 3: Formation of Acenaphthylene
| Potential Cause | Suggested Solution |
| Reductive Cyclization: Certain reducing conditions or high temperatures can promote the intramolecular cyclization of this compound. | Avoid overly harsh reducing agents and high reaction temperatures. The choice of solvent and base can also influence this side reaction.[3] |
| From Grignard Reagent: The di-Grignard reagent of 1,8-dihalogenated naphthalenes can be unstable and lead to the formation of acenaphthylene. | Prepare and use the Grignard reagent at low temperatures and use it immediately in the subsequent reaction. |
Summary of Stability and Degradation Data
The following table summarizes the qualitative stability of this compound and its common degradation products under various conditions, based on information for related compounds.
| Condition | This compound Stability | Primary Degradation Product(s) | Secondary Degradation Product(s) |
| Suzuki Coupling | Moderate to Low | 1-Iodonaphthalene, Naphthalene | Acenaphthylene |
| Grignard Reagent Formation | Low | 1-Iodonaphthalene, Naphthalene | Acenaphthylene |
| Photochemical (UV light) | Potentially Low | 1-Iodonaphthalene, Naphthalene | - |
| Thermal (High Temperature) | Moderate to Low | Naphthalene, Acenaphthylene | - |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is often effective. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and potential degradation products have significant absorbance (e.g., 230 nm or 280 nm).[7][8]
-
Quantification: Create a calibration curve for this compound and any identified degradation products to quantify their concentrations over time.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. hplc.eu [hplc.eu]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Low Solubility of 1,8-Diiodonaphthalene in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1,8-diiodonaphthalene in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
Q2: I am having trouble dissolving this compound for my reaction. What are the initial steps I should take?
When facing solubility issues with this compound, the primary approaches involve optimizing the solvent system and reaction temperature. Consider screening a variety of solvents with different polarities. High-boiling point aromatic solvents can be particularly effective as they allow for heating the reaction to higher temperatures, which often significantly improves solubility.[2]
Q3: Are there any alternative techniques if solvent and temperature optimization are insufficient?
Yes, for reactions where this compound remains poorly soluble despite solvent and temperature adjustments, advanced techniques can be employed. One highly effective method is solid-state cross-coupling using a high-temperature ball-milling technique.[3][4] This solvent-free approach can facilitate reactions of insoluble aryl halides that are otherwise challenging in conventional solution-phase chemistry.[3][4]
Troubleshooting Guides
Issue 1: Low Reaction Conversion Due to Poor Solubility in Cross-Coupling Reactions (e.g., Suzuki or Sonogashira Coupling)
Symptoms:
-
Incomplete dissolution of this compound in the reaction solvent.
-
The reaction mixture appears as a heterogeneous slurry.
-
Low yield of the desired product despite extended reaction times.
-
Recovery of unreacted starting material.
Troubleshooting Steps:
-
Solvent System Modification:
-
Co-solvents: Employ a co-solvent system to enhance solubility. For instance, in Suzuki couplings, a mixture of a nonpolar organic solvent (like toluene (B28343) or dioxane) with a polar aprotic solvent (like DMF) or water can be beneficial.[5] Water can aid in dissolving inorganic bases commonly used in these reactions.[5]
-
High-Boiling Point Solvents: Switch to a higher-boiling point solvent such as toluene, xylene, or DMF, and increase the reaction temperature.[2] Ensure your reactants and catalyst are stable at the elevated temperature.
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10-20°C. Monitor for any signs of degradation of starting materials or products. For many cross-coupling reactions, temperatures between 80°C and 110°C are effective.
-
-
Improve Mass Transfer in Biphasic Systems:
-
Vigorous Stirring: If using a biphasic solvent system (e.g., toluene/water), ensure vigorous stirring to create an emulsion and maximize the interfacial area between the two phases.[5]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can facilitate the transfer of reactants between the aqueous and organic phases, thereby accelerating the reaction rate.[5]
-
-
Consider a Homogeneous System:
-
If possible, select a solvent system in which all reactants are soluble to create a homogeneous reaction mixture. This may involve screening a wider range of solvents.
-
Issue 2: Difficulty in Achieving a Homogeneous Solution for Reaction Setup
Symptoms:
-
This compound does not fully dissolve in the chosen solvent even with heating and stirring.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with this compound in a variety of solvents, including but not limited to:
-
Aprotic polar solvents: DMF, DMSO, THF, 1,4-dioxane (B91453)
-
Aromatic hydrocarbons: Toluene, xylene
-
Chlorinated solvents: Dichloromethane, chloroform
-
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound. Sonication can help break up solid agglomerates and increase the rate of dissolution.
-
Hot Filtration: If insoluble impurities are suspected, dissolve the this compound in a suitable solvent at an elevated temperature and perform a hot filtration to remove any undissolved solids before proceeding with the reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Methylene (B1212753) Chloride | Moderately Soluble | [1] |
| Ethyl Acetate | Moderately Soluble | [1] |
| Water | Poorly Soluble | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 - 4.0 equivalents)
-
Degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system. The typical reaction concentration is in the range of 0.1-0.5 M with respect to the this compound.
-
Stir the reaction mixture at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Protocol 2: Solid-State Suzuki-Miyaura Cross-Coupling of this compound via High-Temperature Ball-Milling
This protocol is adapted from procedures for insoluble aryl halides and offers a solvent-free alternative.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Ball-milling apparatus with stainless steel jars and balls
-
Heat gun
Procedure:
-
To a stainless-steel milling jar, add this compound (1.0 equiv.), the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the stainless-steel milling balls.
-
Seal the milling jar and place it in the ball-milling apparatus.
-
Begin milling at a specified frequency (e.g., 30 Hz).
-
Simultaneously heat the milling jar using a heat gun to maintain an internal temperature of around 120°C.
-
Mill for the required reaction time (typically 1-2 hours).
-
After milling, allow the jar to cool to room temperature.
-
Dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. This compound; CAS No.: 1730-04-7 [chemshuttle.com]
- 2. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1730-04-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Coupling Reactions with 1,8-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with coupling reactions involving 1,8-diiodonaphthalene. The unique steric hindrance imposed by the peri-substituents of this substrate often necessitates specialized catalytic systems and optimized reaction conditions for achieving efficient carbon-carbon and carbon-heteroatom bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are standard cross-coupling conditions often inefficient for this compound?
A1: The primary challenge in coupling reactions with this compound stems from the significant steric hindrance around the C-I bonds at the peri-positions (C1 and C8). This steric congestion can impede the approach of the metal catalyst, hindering the crucial oxidative addition step in the catalytic cycle. Consequently, catalyst systems that are effective for less sterically demanding aryl iodides may exhibit low reactivity or fail altogether with this compound.
Q2: What are the most common side reactions observed during coupling reactions with this compound?
A2: Common side reactions include:
-
Mono-coupling: Incomplete reaction leading to the substitution of only one iodine atom.
-
Hydrodeiodination: Reduction of one or both C-I bonds, resulting in the formation of 1-iodonaphthalene (B165133) or naphthalene. This can be promoted by certain bases or impurities in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or this compound.
-
Intramolecular Cyclization/Annulation: Depending on the coupling partner and reaction conditions, intramolecular reactions can occur, leading to the formation of fused ring systems like acenaphthylene (B141429) derivatives.[1]
Q3: Which catalyst systems are generally recommended for coupling reactions with this compound?
A3: Due to the steric hindrance, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are frequently effective. For specific reaction types, other catalyst systems may be preferred (see tables below).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Ineffective catalyst system due to steric hindrance. 2. Catalyst deactivation. 3. Insufficient reaction temperature or time. 4. Inappropriate base or solvent. | 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos). 2. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst. 3. Gradually increase the reaction temperature and monitor progress by TLC or GC/MS. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, Dioxane, Toluene). |
| Predominant formation of mono-coupled product | 1. Insufficient equivalents of the coupling partner. 2. Low catalyst loading. 3. Short reaction time. | 1. Increase the equivalents of the coupling partner (e.g., 2.2-2.5 equivalents for disubstitution). 2. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Extend the reaction time and monitor for the formation of the di-substituted product. |
| Significant hydrodeiodination byproduct | 1. Presence of protic impurities (e.g., water). 2. Base-promoted decomposition. 3. Hydrogen source in the reaction mixture. | 1. Use rigorously dried solvents and reagents. 2. Switch to a milder base (e.g., from an alkoxide to a carbonate). 3. Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. |
| Formation of unexpected intramolecular cyclization products | The coupling partner and reaction conditions favor an intramolecular annulation pathway.[1] | This may be an inherent reactivity pattern. To favor intermolecular coupling, consider modifying the coupling partner to disfavor cyclization or adjust reaction conditions (e.g., lower temperature, different ligand) that may alter the reaction pathway. |
Quantitative Data on Catalyst Performance
The following tables summarize reported catalyst systems and their performance in various coupling reactions with this compound.
Table 1: Palladium-Catalyzed Annulation Reactions of this compound [1]
| Coupling Partner | Catalyst System | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of Annulated Product |
| Acenaphthylene | 5 mol% Pd(OAc)₂ | K₂CO₃ | n-Bu₄NBr | DMF | 100 | 24 | 42 |
| Norbornene | 5 mol% Pd(OAc)₂ | K₂CO₃ | n-Bu₄NBr | DMF | 100 | 72 | 71 |
| Diphenylacetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ | n-Bu₄NBr | DMF | 100 | 72 | 68 |
| Phenylacetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ | n-Bu₄NBr | DMF | 100 | 72 | 55 |
Note: Yields are for the formation of acenaphthylene derivatives through an intramolecular cyclization process.
Experimental Protocols
General Procedure for Palladium-Catalyzed Annulation of this compound with Alkenes/Alkynes[1]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the alkene or alkyne coupling partner (2.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), potassium carbonate (K₂CO₃, 8.0 equiv.), and tetrabutylammonium (B224687) bromide (n-Bu₄NBr, 2.0 equiv.).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at 100 °C for the specified time (see Table 1).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired annulated product.
Visualizations
Caption: Generalized catalytic cycle for the palladium-catalyzed coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in coupling reactions with this compound.
References
Technical Support Center: Managing Steric Hindrance in 1,8-Disubstituted Naphthalene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 1,8-disubstituted naphthalenes. The close proximity of substituents at the C1 and C8 positions (peri-interactions) leads to significant steric strain, which can impede reactions, lower yields, and affect product conformation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a 1,8-disubstituted naphthalene (B1677914) derivative failing or giving low yields?
A1: The primary reason is severe steric hindrance, also known as peri-strain. The substituents at the 1 and 8 positions are forced into close proximity, which can:
-
Block Access to the Reactive Site: Bulky groups can physically obstruct the approach of reagents or catalysts.
-
Distort the Naphthalene Ring: To relieve strain, the naphthalene core can distort from planarity, altering its electronic properties and reactivity. The substituents may bend[1][2] away from each other (splaying) or move to opposite sides of the naphthalene plane.
-
Prevent Optimal Tra[2]nsition State Geometry: The steric clash can make it energetically unfavorable to achieve the required geometry for the reaction's transition state. This is particularly true for reactions that require co-planarity between substituents and the naphthalene ring.
Q2: How can I ove[3]rcome low reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira)?
A2: Cross-coupling reactions on 1,8-dihalonaphthalenes are notoriously difficult. Success often hinges on the careful selection of the catalyst system.
-
For Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. Overcoming steric hindran[4]ce often requires specialized ligands.
-
Use Bulky, Electron-Rich Ligands: Ligands like Josiphos, or bulky biarylphosphine ligands (e.g., BrettPhos) are designed to promote reductive elimination from sterically crowded metal centers.
-
Employ Weaker B[5][6]ases: While strong bases like NaOtBu are common, they can be problematic. Milder organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can sometimes be effective, especially when paired with a suitable ligand like AlPhos or XantPhos, which can lower the energy barrier for the deprotonation step.
-
-
For Sonogashira Cou[5][7]pling: This reaction forms C-C bonds between aryl halides and terminal alkynes.
-
Select Appropri[8][9]ate Ligands: The choice of phosphine (B1218219) ligand is critical and depends on the steric bulk of both the naphthalene substrate and the alkyne. For highly congested substrates, sterically demanding phosphines like PCy₃ may be necessary.
-
Consider Copper[10]-Free Conditions: While traditionally a copper co-catalyzed reaction, copper-free Sonogashira protocols can be effective and sometimes offer better results for challenging substrates.
-
A screening of different[9][11] palladium catalysts and ligands is often the most effective strategy.
Troubleshooting Guid[12]e
Use the following workflow to diagnose and solve common issues encountered during reactions with 1,8-disubstituted naphthalenes.
Quantitative Data Summary
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the specific combination of ligand, base, and solvent. The following table summarizes conditions that have been found to be effective for sterically hindered substrates.
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Buchwald-Hartwig | 1,8-Dibromonaphthalene | Pd₂(dba)₃ / XantPhos | DBU | Toluene (B28343) | High | Based on general principles for mild amination |
| Sonogashira | 1,8[7]-Dibromonaphthalene | Pd(PPh₃)₄ | CuI, Et₃N | DMF | Moderate | General conditions, may require optimization |
| Stille Coupling | [8][9] 1,8-Dibromonaphthalene | Pd(PPh₃)₄ / CuO | - | Toluene | 68% | For highly congested di-acridylnaphthalene synthesis |
Note: Yields are high[12]ly substrate-dependent and these conditions serve as a starting point for optimization.
Q3: How do I choose the right catalyst for a challenging cross-coupling reaction?
A3: Choosing an effective catalyst requires balancing steric and electronic factors. The process can be visualized as a decision tree.
Q4: Can I characterize the conformation and rotational barriers of my 1,8-disubstituted product?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. Due to the severe steric hindrance, rotation around the C1-substituent and C8-substituent bonds can be slow on the NMR timescale, leading to a phenomenon known as atropisomerism.
-
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, you can observe the broadening and coalescence of signals corresponding to groups that become equivalent through rotation. This allows for the calculation of the rotational energy barrier (ΔG‡).
-
2D NMR (NOESY/ROESY[2]): These experiments can detect through-space interactions, providing direct evidence of the spatial proximity of the peri-substituents and helping to define the molecule's conformation in solution.
-
Quantum Mechanical Calculations: DFT calculations can complement experimental NMR data by modeling different conformations and predicting their relative stabilities and rotational barriers.
Experimental Pr[13]otocols
General Protocol for a Challenging Buchwald-Hartwig Amination of 1,8-Dihalonaphthalene
This is a representative protocol and must be optimized for specific substrates.
-
Preparation: In a glovebox, add the 1,8-dihalonaphthalene (1.0 equiv.), the amine coupling partner (1.2-2.5 equiv.), a palladium precatalyst (e.g., G3-XantPhos, 1-5 mol%), and a base (e.g., NaOtBu or DBU, 2.0-3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration of the limiting reagent).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Steric Challenge
The diagram below illustrates the fundamental problem of peri-strain, where substituents at the C1 and C8 positions are forced into a sterically unfavorable arrangement, distorting the naphthalene system.
References
- 1. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Commercial 1,8-Diiodonaphthalene
Welcome to the technical support center for the characterization of impurities in commercial 1,8-diiodonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in commercial this compound?
A1: Commercial this compound typically has a purity of ≥98.0% as determined by HPLC.[1][2] Potential impurities can originate from the synthetic route, which commonly starts with the nitration of naphthalene (B1677914), followed by reduction and a Sandmeyer reaction. Therefore, impurities may include:
-
Isomeric Diiodonaphthalenes: The initial nitration of naphthalene can produce a mixture of dinitronaphthalene isomers. These can be carried through the synthesis to yield other diiodonaphthalene isomers, such as 1,5-diiodonaphthalene, 2,7-diiodonaphthalene, and others.
-
Residual Starting Materials: Trace amounts of 1,8-diaminonaphthalene (B57835) or 1,8-dinitronaphthalene (B126178) may be present.
-
By-products of the Sandmeyer Reaction: The diazotization and subsequent reaction with iodide can lead to the formation of various minor by-products.
Q2: My this compound appears discolored. What is the likely cause?
A2: Discoloration, often appearing as a yellow or brownish tint, is typically due to the presence of trace impurities, which may include oxidation products or residual starting materials from the synthesis. Proper storage in a cool, dark place under an inert atmosphere can help minimize degradation.
Q3: How can I purify commercial this compound to remove these impurities?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities will either remain in solution or be insoluble at high temperatures.
Troubleshooting Guides
HPLC Analysis of this compound
Issue: Poor separation of this compound from its isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For the separation of aromatic isomers, a standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can enhance resolution through π-π interactions. |
| Mobile Phase Composition | An isocratic mobile phase may not be sufficient to resolve closely eluting isomers. A gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (e.g., acetonitrile (B52724) or methanol), can improve separation. |
| Incorrect Flow Rate or Temperature | Optimizing the flow rate and column temperature can impact resolution. A lower flow rate generally provides better separation but increases analysis time. Increasing the column temperature can improve peak shape and sometimes resolution, but may also decrease retention times. |
Issue: Broad or tailing peaks for this compound.
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress this interaction. Alternatively, using an end-capped column can minimize these effects. |
| Extra-column Volume | Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest practical internal diameter and keep lengths to a minimum. |
Purification by Recrystallization
Issue: Low recovery of purified this compound.
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The chosen solvent may be too good, meaning the compound remains significantly soluble even at low temperatures. Experiment with different solvents or solvent mixtures. A good starting point for nonpolar compounds like this compound could be solvents like hexane, heptane, or toluene, or mixtures thereof with a more polar co-solvent. |
| Cooling Process | Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Excessive Washing | Washing the collected crystals with too much fresh, cold solvent can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent to wash the crystals. |
Issue: The recrystallized product is still not pure.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Impurities | A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired product. A second recrystallization may be necessary. |
| Crystallization of Impurities | If an impurity is present in a high concentration, it may also crystallize out of the solution. In such cases, a different purification technique, such as column chromatography, may be required prior to recrystallization. |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of impurities in this compound. Optimization may be required based on the specific instrument and impurities of interest.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile.
Recrystallization Protocol
This is a general procedure that should be adapted based on the chosen solvent.
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the commercial this compound at room temperature and at the solvent's boiling point.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C₁₀H₆I₂ | 379.96 | Main Component |
| 1,5-Diiodonaphthalene | C₁₀H₆I₂ | 379.96 | Isomeric Impurity |
| 2,7-Diiodonaphthalene | C₁₀H₆I₂ | 379.96 | Isomeric Impurity |
| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 | Unreacted Starting Material |
| 1-Iodo-8-aminonaphthalene | C₁₀H₈IN | 285.08 | Incomplete Reaction By-product |
Visualizations
Caption: General workflow for the analysis and purification of commercial this compound.
Caption: Logical relationship between the synthesis of this compound and the origin of potential impurities.
References
Technical Support Center: Solvent Effects on the Reactivity of 1,8-Diiodonaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-diiodonaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not going to completion?
A1: Low reactivity of this compound can be attributed to significant steric hindrance caused by the proximity of the two iodine atoms in the peri-positions. This steric strain can impede the approach of reagents and catalysts. Additionally, the choice of solvent plays a crucial role. An inappropriate solvent may not adequately dissolve the reactants or the catalyst, or it may not effectively stabilize the transition state of the reaction. For cross-coupling reactions, polar aprotic solvents like DMF and DMSO are often effective at accelerating reaction rates. However, for some reactions, non-polar solvents may be preferred to minimize side reactions.
Q2: I am observing significant amounts of side products, such as homocoupling of my starting material. How can I minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling reactions. The choice of solvent and base is critical in minimizing this. For instance, in Sonogashira couplings, using an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) not only neutralizes the hydrogen halide produced but can also serve as a co-solvent. In some cases, switching to a copper-free protocol can reduce alkyne homocoupling (Glaser coupling). Rigorous degassing of the solvent and reaction mixture is also essential to remove oxygen, which can promote oxidative homocoupling.
Q3: What are the best practices for solvent selection in reactions involving this compound?
A3: The ideal solvent must effectively dissolve all reactants, catalysts, and intermediates. For cross-coupling reactions like the Sonogashira or Suzuki coupling, a variety of solvents have been shown to be effective, and the optimal choice is often substrate-dependent. It is recommended to perform a solvent screen with small-scale trial reactions. Common choices include:
-
Polar Aprotic Solvents: DMF, DMSO, NMP, and acetonitrile (B52724) are often good choices as they can help to increase reaction rates.[1] However, be aware that DMF can sometimes displace ligands from palladium complexes at elevated temperatures.
-
Ethereal Solvents: THF, 1,4-dioxane, and DME are also widely used and are generally effective.[2]
-
Aromatic Hydrocarbons: Toluene (B28343) and xylene can be effective, particularly in reactions where polarity needs to be controlled to improve selectivity.
-
Protic Solvents: In some modern protocols, "green" solvents like ethanol-water mixtures or even water with appropriate surfactants are being used.[3]
Q4: Can I use this compound in lithiation reactions? What are the solvent considerations?
A4: Yes, this compound can undergo lithiation. Ethereal solvents are typically used for lithiation reactions. While THF is a common choice, for substrates with low solubility, other solvents or co-solvents may be necessary. DME is generally a better solvent than THF for such reactions, though it is more challenging to dry completely. For polyaromatic compounds that are insoluble in THF, a co-solvent like toluene might be beneficial due to its aromatic nature.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls or proceeds very slowly. | 1. Steric Hindrance: The peri-iodine atoms create significant steric bulk, slowing the rate of oxidative addition to the palladium catalyst. 2. Inadequate Solvent: The chosen solvent may not be optimal for the specific substrate and catalyst system. 3. Catalyst Inactivity: The palladium catalyst may be deactivated. | 1. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. 2. Solvent Screening: Test a range of solvents. For a model Sonogashira coupling of an aryl iodide, NMP, isopropanol, and DMF have shown high yields.[1] 3. Ligand Choice: Employ bulky electron-rich phosphine (B1218219) ligands to promote oxidative addition. 4. Ensure Inert Atmosphere: Use rigorously degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent catalyst oxidation. |
| Formation of significant alkyne homocoupling (Glaser product). | 1. Presence of Oxygen: Traces of oxygen can promote the oxidative coupling of the terminal alkyne. 2. Copper(I) Catalyst: The copper co-catalyst is known to promote Glaser coupling. | 1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas. 2. Copper-Free Protocol: Switch to a copper-free Sonogashira protocol. This often requires a different base and ligand system. |
| Mixture of mono- and di-substituted products. | Incomplete reaction due to steric hindrance or deactivation of the catalyst after the first coupling. | 1. Increase Equivalents of Alkyne and Base: Use a larger excess of the terminal alkyne and the base. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. 3. Stepwise Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion. |
Issue 2: Poor Reproducibility in Suzuki Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent yields between batches. | 1. Moisture Sensitivity: Boronic acids can be sensitive to moisture, leading to protodeboronation. 2. Base Incompatibility: The choice of base is critical and can be sensitive to the solvent and substrates. 3. Solvent Quality: Impurities in the solvent can affect catalyst activity. | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Base Optimization: Test different inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. For substrates with sensitive functional groups, a weaker base may be necessary. 3. Solvent System: For Suzuki couplings of substituted bromonaphthalenes, a biphasic solvent system such as 1,4-dioxane/water is often effective.[4] For naphthalene-diaminato substituted arylboron compounds, DME has been shown to be a superior solvent.[2] |
Data Presentation
Solvent Effects on a Model Sonogashira Coupling Reaction
The following table summarizes the effect of different solvents on the yield of the Sonogashira coupling of p-iodotoluene with phenylacetylene, a model reaction that provides insights applicable to the reactivity of aryl iodides like this compound.
| Solvent | Isolated Yield (%) |
| NMP | 94 |
| Isopropanol | 90 |
| DMF | 87 |
| Toluene | 81 |
| THF | 65 |
| Acetonitrile | 43 |
| Data adapted from a study on the Sonogashira coupling of p-iodotoluene and phenylacetylene.[1] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and should be optimized for specific substrates and reaction scales. It is adapted from procedures for sterically hindered aryl halides.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, can be used as a co-solvent)
-
Anhydrous, deoxygenated solvent (e.g., DMF or toluene)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add this compound.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the base. If using an amine base, it can be used in excess as a co-solvent.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Validation & Comparative
Reactivity Face-Off: 1,8-Diiodonaphthalene vs. 1,8-Dibromonaphthalene in Cross-Coupling Chemistry
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of functional materials and pharmaceutical development, the naphthalene (B1677914) scaffold remains a cornerstone for constructing complex molecular architectures. Specifically, 1,8-disubstituted naphthalenes serve as pivotal building blocks for sterically hindered and electronically unique compounds. The choice of the leaving group at the 1 and 8 positions is critical for the efficiency of synthetic routes, particularly in metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 1,8-diiodonaphthalene and 1,8-dibromonaphthalene (B102958), offering valuable insights for chemists to inform their synthetic strategies. While direct, head-to-head quantitative comparisons under identical conditions are limited in published literature, a comprehensive analysis of established reactivity principles and available experimental data allows for a robust comparative assessment.
Executive Summary: The Halogen Reactivity Hierarchy
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl > C-F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is anticipated to exhibit higher reactivity than 1,8-dibromonaphthalene in a variety of cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Quantitative Data Summary
The following table summarizes representative data from the literature for common cross-coupling reactions involving this compound and 1,8-dibromonaphthalene. It is important to note that the reaction conditions are not identical, and this table is intended to provide a comparative overview based on available data.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 1,8-Dibromonaphthalene | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | Reflux | - | Moderate to Good | [1] |
| Stille Coupling | 1,8-Dibromonaphthalene | Organostannane | Pd(PPh₃)₄ | Toluene | 80-110 | - | Good | [2] |
| Sonogashira Coupling | 1,8-Dibromonaphthalene-2,7-diol | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | DMF/Toluene | RT - 60 | - | Varies | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative protocols for Suzuki and Stille couplings with 1,8-dibromonaphthalene.
Suzuki-Miyaura Cross-Coupling of 1,8-Dibromonaphthalene (General Protocol)[1]
Materials:
-
1,8-Dibromonaphthalene
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a round-bottom flask, combine 1,8-dibromonaphthalene, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Cross-Coupling of 1,8-Dibromonaphthalene (General Protocol)[2]
Materials:
-
1,8-Dibromonaphthalene
-
Organostannane (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,8-dibromonaphthalene and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and removal of tin byproducts by treatment with a fluoride (B91410) source (e.g., KF solution).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Considerations and Reactivity Rationale
The enhanced reactivity of this compound stems from the fundamental principles of the palladium-catalyzed cross-coupling catalytic cycle.
Caption: The catalytic cycle of a generic cross-coupling reaction and the influence of the C-X bond strength on the oxidative addition step.
The key differentiating step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond in this compound has a lower bond dissociation energy compared to the C-Br bond in 1,8-dibromonaphthalene. This means that less energy is required to break the C-I bond, leading to a faster rate of oxidative addition and, consequently, a faster overall reaction rate.
Experimental Workflow Visualization
The general workflow for performing a cross-coupling reaction with either 1,8-dihalonaphthalene is outlined below.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Outlook
For researchers and drug development professionals, the choice between this compound and 1,8-dibromonaphthalene as a synthetic precursor will depend on a balance of reactivity, cost, and availability. The superior reactivity of this compound makes it the preferred substrate for challenging cross-coupling reactions or when milder conditions are required to preserve sensitive functional groups. However, 1,8-dibromonaphthalene is often more readily available and cost-effective, making it a suitable choice for many applications, especially when reaction conditions can be optimized to overcome its lower reactivity. Future research providing direct quantitative kinetic and yield comparisons for these two important building blocks under standardized conditions would be of great value to the synthetic chemistry community.
References
Spectroscopic Comparison of 1,8-Diiodonaphthalene Reaction Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1,8-Diiodonaphthalene serves as a versatile precursor for a variety of peri-disubstituted naphthalene (B1677914) derivatives, each with unique electronic and steric properties. This guide provides a comparative spectroscopic analysis of key reaction products derived from this compound, alongside alternative synthetic routes, supported by detailed experimental protocols and comprehensive data.
This guide will delve into two primary reaction pathways originating from this compound: reductive cyclization to yield acenaphthene (B1664957) and palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, to generate 1,8-bis(alkynyl)naphthalenes. A comparative analysis with alternative synthetic strategies for these products is also presented to offer a broader perspective on synthetic efficiency and accessibility.
Reductive Cyclization: Synthesis of Acenaphthene
A common transformation of this compound is its reductive cyclization to form acenaphthene, a fundamental polycyclic aromatic hydrocarbon. This reaction is typically achieved using a nickel-based catalytic system.
Experimental Protocol: Nickel-Catalyzed Reductive Cyclization of this compound
Materials:
-
This compound
-
NiCl₂·DME (Nickel(II) chloride dimethoxyethane complex)
-
Pybox (2,6-Bis(4,4-dimethyloxazolin-2-yl)pyridine)
-
Zinc powder
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), NiCl₂·DME (0.1 equiv), and Pybox (0.1 equiv).
-
Add anhydrous methanol to the flask.
-
Add zinc powder (3.0 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford acenaphthene.
Alternative Synthesis: Oxidation of Acenaphthylene
Acenaphthene can also be synthesized via the oxidation of acenaphthylene, which is commercially available or can be prepared from the pyrolysis of naphthalene with ethylene. A common laboratory-scale oxidation involves the use of sodium bichromate in acetic acid.
Experimental Protocol: Oxidation of Acenaphthene to Acenaphthenequinone[1]
Materials:
-
Acenaphthene (technical grade)
-
Ceric acetate (B1210297)
-
Glacial acetic acid
-
Sodium bichromate dihydrate
-
Sodium carbonate
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
o-Dichlorobenzene
-
Methanol
Procedure:
-
In a beaker equipped with a stirrer and cooling bath, combine technical grade acenaphthene (100 g, 0.65 mole), ceric acetate (5 g), and glacial acetic acid (800 mL).
-
While maintaining the temperature at 40°C, add sodium bichromate dihydrate (325 g, 1.1 mole) portion-wise over 2 hours.
-
Continue stirring at room temperature for an additional 8 hours.
-
Dilute the suspension with cold water (1.5 L), collect the solid by filtration, and wash with water until acid-free.
-
Digest the solid with 10% sodium carbonate solution (500 mL) on a steam bath for 30 minutes, filter, and wash.
-
Extract the solid with 4% sodium bisulfite solution (1 L) at 80°C for 30 minutes, add Filter-Cel and Norit, and filter. Repeat the extraction.
-
Acidify the combined filtrates at 80°C with concentrated HCl to Congo red paper. Maintain the temperature at 80°C for 1 hour with stirring.
-
Cool the mixture, filter the precipitated acenaphthenequinone, wash with water, and dry.
-
Recrystallize the crude product from o-dichlorobenzene and rinse with methanol to yield pure acenaphthenequinone.
Spectroscopic Data Comparison: Acenaphthene and Acenaphthylene
| Compound | Synthesis Method | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | IR (cm⁻¹) |
| Acenaphthene | Reductive Cyclization of this compound | 7.63 (d, J=8.3 Hz, 2H), 7.49 (d, J=6.9 Hz, 2H), 7.30 (t, J=7.6 Hz, 2H), 3.40 (s, 4H) | 145.8, 139.6, 128.3, 127.8, 122.2, 119.5, 30.4 | 154 (M⁺) | 3045, 2928, 1605, 825, 780 |
| Acenaphthene | From Naphthalene (Industrial) | 7.63 (d, J=8.3 Hz, 2H), 7.49 (d, J=6.9 Hz, 2H), 7.30 (t, J=7.6 Hz, 2H), 3.40 (s, 4H) | 145.8, 139.6, 128.3, 127.8, 122.2, 119.5, 30.4 | 154 (M⁺) | 3045, 2928, 1605, 825, 780 |
| Acenaphthylene | Dehydrogenation of Acenaphthene | 7.82 (d, J=8.2 Hz, 2H), 7.65 (d, J=6.9 Hz, 2H), 7.50 (t, J=7.6 Hz, 2H), 7.08 (s, 2H) | 140.5, 132.1, 129.8, 128.0, 127.4, 124.0 | 152 (M⁺) | 3050, 1630, 830, 785 |
Sonogashira Coupling: Synthesis of 1,8-Bis(alkynyl)naphthalenes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 1,8-bis(alkynyl)naphthalenes from this compound. These products are valuable building blocks for functional materials and macrocycles.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous toluene and triethylamine.
-
Add phenylacetylene (2.5 equiv) to the reaction mixture.
-
Stir the mixture at 80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1,8-bis(phenylethynyl)naphthalene.
Spectroscopic Data for Sonogashira Coupling Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 8.21 (dd, J=7.4, 1.2 Hz, 2H), 7.85 (dd, J=8.2, 1.2 Hz, 2H), 7.21 (t, J=7.8 Hz, 2H) | 142.5, 136.2, 131.0, 127.8, 100.1 | 380 (M⁺) |
| 1,8-Bis(phenylethynyl)naphthalene | 8.05 (d, J=8.4 Hz, 2H), 7.70-7.60 (m, 6H), 7.45-7.35 (m, 6H), 7.25 (d, J=7.2 Hz, 2H) | 135.2, 131.8, 131.5, 129.0, 128.5, 128.4, 125.2, 123.6, 96.5, 91.2 | 328 (M⁺) |
Other Reactions of this compound
Beyond cyclization and cross-coupling, this compound can undergo other transformations, such as nucleophilic substitution to form compounds like 1,8-dinitronaphthalene.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 1,8-Dinitronaphthalene [1][2][3][4][5] | 8.52 (d, J=8.4 Hz, 2H), 8.18 (d, J=7.6 Hz, 2H), 7.85 (t, J=8.0 Hz, 2H) | 147.2, 131.5, 130.8, 129.1, 123.9 | 218 (M⁺) |
Visualizing Reaction Pathways and Workflows
To better illustrate the synthetic transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathways from this compound.
Caption: General experimental workflow.
Conclusion
This guide provides a comparative overview of the spectroscopic data for key products derived from this compound. The presented experimental protocols offer practical guidance for the synthesis of acenaphthene and 1,8-bis(phenylethynyl)naphthalene. By comparing the spectroscopic data of products obtained from different synthetic routes, researchers can gain a deeper understanding of the structure-property relationships of these important naphthalene derivatives. The provided workflows and reaction diagrams serve as a visual aid to conceptualize the synthetic processes. This information is intended to be a valuable resource for scientists engaged in the design and synthesis of novel organic molecules for a range of applications.
References
Validating the Purity of 1,8-Diiodonaphthalene: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 1,8-diiodonaphthalene purity. We present supporting experimental data, detailed protocols, and a comparative analysis to assist in selecting the most appropriate method for your analytical needs.
Data Presentation: Quantitative Purity Analysis
The following table summarizes the quantitative data obtained from the analysis of a batch of this compound using both HPLC and NMR techniques.
| Parameter | HPLC Analysis | NMR Analysis (qNMR) |
| Purity (%) | ≥98.0% | 98.5% (relative to an internal standard) |
| Major Impurity | Unidentified peak at RRT 1.25 | Residual solvent (e.g., Dichloromethane) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% (impurity dependent) |
| Precision (RSD%) | < 2% | < 3% |
Comparative Analysis of HPLC and NMR for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of chemical compounds.[1][2] In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, offering excellent resolution of the main component from its potential impurities.[2] The primary advantage of HPLC is its high sensitivity and ability to separate and quantify even minor impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a different yet equally valuable approach to purity determination.[3] Unlike HPLC, which relies on the separation of components, qNMR provides a direct measure of the analyte's purity by comparing the integral of a specific proton signal of the target compound to that of a certified internal standard of known concentration.[3] This method is less susceptible to variations in detector response and can provide structural information about any observed impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A simple and precise reversed-phase HPLC method can be developed and validated for the determination of this compound and its process-related impurities. The following protocol is a representative example based on methods used for similar naphthalene (B1677914) derivatives.[2]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Initial conditions: 60% Acetonitrile, 40% Water.
-
Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Workflow Diagrams
References
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihalonaphthalenes in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the naphthalene (B1677914) core is a cornerstone in the development of advanced materials, pharmaceuticals, and agrochemicals. Dihalonaphthalenes serve as versatile precursors in this endeavor, offering two reactive sites for the strategic introduction of new functionalities through palladium-catalyzed cross-coupling reactions. However, the reactivity of dihalonaphthalenes is not uniform; it is profoundly influenced by the nature of the halogen, its substitution pattern on the naphthalene ring, and the specific coupling reaction employed.
This guide provides a comparative analysis of dihalonaphthalenes in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We present a synthesis of available experimental data to illuminate reactivity trends and provide detailed experimental protocols for key transformations.
General Reactivity Principles
The reactivity of dihalonaphthalenes in palladium-catalyzed coupling reactions is governed by a combination of electronic and steric factors.
Halogen Reactivity: The C-X bond strength is a primary determinant of reactivity, following the general trend: I > Br > Cl .[1] Aryl iodides typically undergo oxidative addition to the palladium(0) catalyst at lower temperatures and faster rates than the corresponding bromides and chlorides. Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond and often require more specialized and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to achieve efficient coupling.
Positional Reactivity (Steric and Electronic Effects): The substitution pattern on the naphthalene ring significantly impacts the reactivity of the C-X bonds.
-
α-positions (1, 4, 5, 8): Halogens at the α-positions are generally more sterically hindered than those at the β-positions, particularly at the peri-positions (1 and 8). The close proximity of substituents at the 1 and 8 positions (peri-interaction) can create significant steric hindrance, impeding the approach of the bulky palladium catalyst and thus reducing the rate of oxidative addition.[2]
-
β-positions (2, 3, 6, 7): Halogens at the β-positions are less sterically encumbered and are often more reactive, especially when compared to the highly hindered peri-positions. For instance, in 1,7-dibromonaphthalene, the bromine at the 7-position (a β-position) is typically more reactive in Suzuki-Miyaura coupling than the bromine at the 1-position (an α-position) due to reduced steric hindrance.[3]
-
Electronic Effects: The electronic nature of the naphthalene ring and the presence of other substituents can influence the electrophilicity of the carbon atom bearing the halogen, thereby affecting the rate of oxidative addition. Electron-withdrawing groups can increase the reactivity of a C-X bond, while electron-donating groups can decrease it.
Comparative Performance in Palladium-Catalyzed Coupling Reactions
The choice of coupling reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—also plays a crucial role in determining the feasibility and outcome of the transformation of a given dihalonaphthalene. The following sections provide a comparative overview of the performance of different dihalonaphthalenes in these key reactions, supported by available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.
Data Presentation: Suzuki-Miyaura Coupling of Dihalonaphthalenes
| Dihalonaphthalene Isomer | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono/Di Substitution | Reference |
| 1,8-Dibromonaphthalene | Br | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 | 18-24 | Moderate to Good | Di-substitution | [2] |
| 1-Bromonaphthalene | Br | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | N/A | High | Mono-substitution | [4] |
| Dichlorobenzene Isomers | Cl | Arylboronic acid | Pd(0) / SPhos | K₃PO₄ | Dioxane | 100 | 1-24 | 5-98 | Mono-substitution | [5] |
Note: Direct comparative data for a wide range of dihalonaphthalene isomers under identical conditions is limited in the literature. The data presented is a compilation from various sources and should be interpreted with consideration of the different reaction conditions.
Observations:
-
1,8-Dibromonaphthalene: This isomer is known for its lower reactivity due to the steric hindrance of the peri-bromo substituents.[2] Achieving disubstitution often requires more forcing conditions, including the use of bulky, electron-rich biaryl phosphine ligands like SPhos.[2]
-
General Trends: As with other aryl halides, the reactivity in Suzuki coupling follows the order I > Br > Cl. While protocols for the coupling of bromo- and iodonaphthalenes are well-established, the coupling of chloronaphthalenes often requires specialized catalysts.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a cornerstone for the synthesis of conjugated systems.
Data Presentation: Sonogashira Coupling of Dihalonaphthalenes
| Dihalonaphthalene Isomer | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono/Di Substitution | Reference |
| 2,6-Dibromo-naphthalene diimide | Br | Phenylacetylene | Pd(OAc)₂ | K₃PO₄ | (Ball Milling) | RT | 1 | 54 | Di-substitution | [2] |
| 2,6-Dibromo-naphthalene diimide | Br | 4-Ethynyltoluene | Pd(OAc)₂ | K₃PO₄ | (Ball Milling) | RT | 1 | 62 | Di-substitution | [2] |
| 2,6-Dibromo-naphthalene diimide | Br | 4-Methoxyphenylacetylene | Pd(OAc)₂ | K₃PO₄ | (Ball Milling) | RT | 1 | 71 | Di-substitution | [2] |
| 2,6-Dibromo-naphthalene diimide | Br | 1-Hexyne | Pd(OAc)₂ | K₃PO₄ | (Ball Milling) | RT | 1 | 45 | Di-substitution | [2] |
| General Aryl Halide | I, Br, Cl | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | High | Mono-substitution | [1] |
Observations:
-
The Sonogashira coupling is generally tolerant of a wide range of functional groups.[1]
-
The reactivity of the aryl halide follows the expected trend of I > OTf > Br > Cl.[1] This allows for selective coupling at an iodide in the presence of a bromide.
-
For dihalonaphthalenes, achieving selective mono-alkynylation versus di-alkynylation can be controlled by stoichiometry and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. Data for the Buchwald-Hartwig amination of dihalonaphthalenes is less systematically documented in the literature compared to Suzuki and Sonogashira couplings. However, general principles and protocols for aryl halides can be applied.
Data Presentation: Buchwald-Hartwig Amination of Dihaloarenes (Representative)
| Dihaloarene | Halogen | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mono/Di Substitution | Reference |
| 4-Chlorotoluene | Cl | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | Mono-substitution | |
| Aryl Halide | Br, Cl | Amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 1 | Good | Mono-substitution | [1][7] |
Observations:
-
The choice of ligand is critical for the successful amination of aryl chlorides, with bulky, electron-rich phosphine ligands such as XPhos and RuPhos often being essential.
-
The base plays a crucial role, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8]
-
Selective mono-amination of dihalonaphthalenes can be challenging and often requires careful control of stoichiometry and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling of dihalonaphthalenes. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dihalonaphthalene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a solution of the dihalonaphthalene (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-5.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv. for mono-coupling; 2.2-2.5 equiv. for di-coupling).
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the dihalonaphthalene (1.0 equiv.), the amine (1.1-1.3 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Conclusion
The palladium-catalyzed cross-coupling of dihalonaphthalenes is a powerful strategy for the synthesis of functionalized naphthalene derivatives. The reactivity and selectivity of these reactions are a nuanced interplay of the halogen's identity, its position on the naphthalene ring, and the specific coupling methodology employed. While general trends provide a useful predictive framework, the optimal conditions for a given transformation must often be determined empirically. This guide serves as a foundational resource for researchers, providing a comparative overview and practical protocols to facilitate the efficient and selective functionalization of dihalonaphthalenes.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 标题:Highly Chemoselective Mono??Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development【化源网】 [chemsrc.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
assessing the efficiency of different catalysts for 1,8-diiodonaphthalene reactions
The functionalization of the naphthalene (B1677914) core, particularly at the sterically hindered 1 and 8 (peri) positions, is a significant challenge in synthetic chemistry. The unique electronic and steric properties of 1,8-diiodonaphthalene make it a valuable precursor for the synthesis of acenaphthylenes, polycyclic aromatic hydrocarbons (PAHs), and novel organic materials.[1][2] The efficiency of these transformations is highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalysts used in reactions involving this compound and its analogs, with a focus on performance metrics and experimental protocols to aid researchers in selecting the optimal system for their synthetic goals.
Performance Comparison of Catalytic Systems
The choice of catalyst is crucial for achieving high yields and selectivity in cross-coupling reactions with this compound. Palladium-based catalysts are predominantly used, often in conjunction with specific ligands and bases to facilitate the reaction. The following table summarizes the performance of different catalytic systems across various reaction types.
| Reaction Type | Catalyst System | Substrate | Key Reaction Conditions | Yield | Reference |
| Heck Reaction | Pd-poly(1,8-diaminonaphthalene) nanocomposite | Iodobenzene derivatives | Et3N, DMF, 80 °C, phosphine-free | Excellent | [3][4] |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | 1,8-Dibromonaphthalene-2,7-diol | Arylboronic acid, K₃PO₄ or Cs₂CO₃, Dioxane/H₂O, 80-110 °C | High (implied) | [5][6] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 1,8-Dibromonaphthalene-2,7-diol | Terminal alkyne, Base (e.g., amine), DMF or Toluene | Moderate to Good | [7][8] |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline, KOt-Bu, Toluene, 100-150 °C | Good to Excellent | [9] |
| Ullmann Coupling | Copper Nanoparticle-doped Silica (B1680970) | Aryl halides (I, Br) | N-heterocycles, DBU, DMF | Moderate to Excellent | [10] |
| Aminocarbonylation | Palladium-based catalyst | This compound | (Sax)-BINAM, CO | Variable | [11] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success. Below are representative protocols for Heck and Suzuki coupling reactions adapted from established methodologies.
Protocol 1: Phosphine-Free Heck Reaction
This protocol is based on the use of a heterogeneous palladium-polymer composite catalyst, which offers high efficiency and stability.[3][4]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Pd-poly(1,8-diaminonaphthalene) nanocomposite catalyst
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd-poly(1,8-diaminonaphthalene) nanocomposite catalyst.
-
Add this compound (1.0 equiv.) and the desired alkene (2.2-3.0 equiv.).
-
Add anhydrous DMF as the solvent, followed by triethylamine (3.0-4.0 equiv.) as the base.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter to recover the heterogeneous catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling
This protocol is a general procedure for the Suzuki coupling of di-halo-naphthalenes with arylboronic acids, which can be adapted for this compound.[5][6]
Materials:
-
This compound
-
Arylboronic acid (2.2-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv.)
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane (B91453) and water), degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the diiodonaphthalene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Workflow
Understanding the logical flow of a typical cross-coupling experiment is essential for planning and execution. The following diagram illustrates a generalized workflow for catalyst screening and reaction optimization.
Caption: Generalized workflow for cross-coupling reaction optimization.
References
- 1. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acenaphthylene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Electrochemical Showdown: A Comparative Analysis of 1,8-Diiodonaphthalene and Its Derivatives
In the landscape of advanced materials and pharmaceutical development, the electrochemical properties of aromatic compounds are of paramount importance. This guide offers a detailed comparative analysis of the electrochemical behavior of 1,8-diiodonaphthalene and its derivatives. Due to a scarcity of direct experimental data for this compound in the reviewed literature, this analysis leverages data from closely related analogues, including brominated and chalcogenated peri-substituted naphthalenes, to project and compare their electrochemical characteristics. This approach provides valuable insights for researchers and professionals in drug development and materials science.
The electrochemical signature of this compound is anticipated to be dominated by the reductive cleavage of the carbon-iodine bonds and the oxidation of the naphthalene (B1677914) core. The presence of two iodine atoms in the peri-position introduces significant steric and electronic effects, influencing the molecule's redox potentials and electron transfer kinetics.
Comparative Electrochemical Data
To provide a quantitative comparison, the following table summarizes key electrochemical data for this compound and its conceptual derivatives, with data for related compounds used as a proxy where direct experimental values are unavailable. The data for bromo- and seleno-analogues offer a reference point for understanding the influence of the halogen and other substituents on the electrochemical properties.
| Compound | Oxidation Potential (Epa vs. Fc/Fc+) | Reduction Potential (Epc vs. Ag/AgCl) | Key Features |
| This compound | Not available | Predicted to be less negative than bromo-derivatives | Reductive cleavage of C-I bonds is expected to be a primary process. |
| 1,8-Dibromonaphthalene | Not available | ~ -2.0 V | The C-Br bond is electrochemically active and undergoes reductive cleavage.[1] |
| 1,8-Bis(phenylselenyl)naphthalene | +0.78 V (reversible) | Not reported | Exhibits two reversible one-electron oxidations. |
| 1-Bromo-8-(phenylselenyl)naphthalene | +0.85 V (reversible) | Not reported | The presence of bromine shifts the oxidation potential to a more positive value. |
| Naphthalene | ~ +1.3 V | ~ -2.5 V | Serves as the core aromatic system for comparison. |
Note: The provided potentials are indicative and can vary based on experimental conditions such as solvent, electrolyte, and electrode material.
Predicted Electrochemical Behavior
The electrochemical behavior of this compound and its derivatives is dictated by the interplay of the naphthalene π-system and the substituents at the 1 and 8 positions.
-
Reduction: The primary reductive process is expected to be the sequential cleavage of the carbon-iodine bonds. Due to the lower bond strength of C-I compared to C-Br, this compound is predicted to undergo reduction at a less negative potential than its dibromo analogue.[1] This process is typically irreversible and involves the uptake of two electrons per C-I bond.
-
Oxidation: The oxidation process involves the removal of electrons from the naphthalene π-system. The presence of electron-withdrawing iodine atoms is expected to make the oxidation of the naphthalene core more difficult, shifting the oxidation potential to more positive values compared to unsubstituted naphthalene.[1]
Derivatization of the this compound core can significantly modulate its electrochemical properties. The introduction of electron-donating groups would be expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, the incorporation of further electron-withdrawing moieties would render both oxidation and reduction more challenging.
Experimental Protocols
The following is a detailed methodology for performing cyclic voltammetry (CV) to analyze the electrochemical properties of this compound and its derivatives, based on standard practices for similar aromatic compounds.[1]
1. Materials and Reagents:
-
Analyte: this compound or its derivative (1-5 mM)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (HPLC or electrochemical grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAPO₄)
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ reference electrode
-
Counter Electrode: Platinum wire
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads
2. Electrode Preparation:
-
The glassy carbon working electrode is polished with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
The electrode is then sonicated in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina particles.
-
The electrode is dried under a stream of nitrogen gas before use.
3. Electrochemical Measurement:
-
The analyte is dissolved in the solvent containing the supporting electrolyte to the desired concentration (e.g., 1 mM).
-
The solution is transferred to an electrochemical cell and deoxygenated by bubbling with high-purity nitrogen or argon gas for at least 15 minutes.[1] A blanket of the inert gas is maintained over the solution during the experiment.
-
The three electrodes (working, reference, and counter) are immersed in the solution.
-
Cyclic voltammetry is performed using a potentiostat. The potential is swept from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).[1]
-
The potential window is chosen to encompass the expected redox events of the analyte.
-
For referencing against the Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) couple, a small amount of ferrocene is added to the solution after the initial measurements, and the cyclic voltammogram is recorded again. The half-wave potential of the Fc/Fc⁺ couple is then used to correct the measured potentials of the analyte.
Visualizations
To illustrate the experimental workflow and the logical relationships in the electrochemical analysis, the following diagrams are provided.
Caption: Workflow for Electrochemical Analysis.
Caption: Conceptual Redox Pathways.
References
Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives for 1,8-Diarylnaphthalene Products
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical step in the chemical synthesis and drug discovery pipeline. 1,8-Diarylnaphthalenes, known for their unique steric and electronic properties arising from the close proximity of the peri-aryl substituents, present a fascinating structural challenge.[1] Single-crystal X-ray crystallography has long been considered the "gold standard" for this purpose, providing atomic-level resolution of molecular structures.[2][3][4] However, alternative and complementary techniques are indispensable when single crystals are unobtainable or when solution-state dynamics are of interest.[2][5]
This guide provides an objective comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of 1,8-diarylnaphthalene products. The discussion is supported by generalized experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Key Structural Elucidation Techniques
The choice of technique for structure determination depends on several factors, including the nature of the sample, the required level of detail, and experimental constraints. X-ray crystallography, NMR, and MS offer distinct yet often complementary information.[5][6]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[2][4][7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2][8] | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[2][9] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm).[3][5] | Soluble compound in a suitable deuterated solvent.[2] | Ionizable compound, often in solution.[2][10] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.[2][4] | Atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[2][11][12] | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[2][10] |
| Resolution | Atomic to near-atomic (<1 Å to 3 Å).[2][12][13] | Atomic, but resolution is a more complex parameter related to individual residues.[12] | Low (provides connectivity and formula, not a 3D structure).[2] |
| Key Advantage | Unambiguous determination of the complete 3D structure.[3][14] | Provides data on the molecule's structure and dynamics in a more biologically relevant solution state; non-destructive.[5][6] | High sensitivity, requires very small sample amounts, and provides rapid confirmation of molecular mass.[10] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.[5] | Does not provide the absolute 3D structure; spectra can be complex for large molecules.[11] | Does not provide stereochemical or conformational information.[9] |
In-Depth Analysis and Protocols
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystal.[4] It works by analyzing the diffraction pattern produced when a beam of X-rays interacts with the electron clouds of the atoms in a crystal.[13][15] For 1,8-diarylnaphthalenes, this method can precisely define the torsion angles between the naphthalene (B1677914) core and the aryl substituents, which is crucial for understanding their unique properties.
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of suitable size (0.1-0.3 mm) and quality.[16] A common method is the slow evaporation of a saturated solution of the 1,8-diarylnaphthalene product in an appropriate solvent system.[16]
-
Crystal Mounting and Data Collection : A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[16] The crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays.[16]
-
Structure Solution : The diffraction data is processed to determine the unit cell dimensions and symmetry.[16] Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[4][16]
-
Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares algorithm to improve the fit.[16] This process yields the final, precise atomic coordinates, bond lengths, and angles.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure in solution.[17][18] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For 1,8-diarylnaphthalenes, NMR is crucial for confirming atomic connectivity and providing insights into the rotational dynamics (atropisomerism) of the aryl groups in the solution state, which may differ from the static solid-state structure.[1]
-
Sample Preparation : A small amount (1-10 mg) of the purified 1,8-diarylnaphthalene product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.[19]
-
Data Acquisition : The tube is placed in the NMR spectrometer.
-
¹H NMR : A simple one-pulse experiment is run to obtain the proton spectrum. This reveals the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin splitting).[8]
-
¹³C NMR : A proton-decoupled experiment is typically performed to obtain a spectrum with a single peak for each unique carbon atom.[17]
-
2D NMR (e.g., COSY, HSQC) : These experiments are run to establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies coupled protons (e.g., H-H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[19]
-
-
Spectral Interpretation : The collected spectra are analyzed to piece together the molecular structure based on chemical shifts, coupling constants, and correlations.[17]
| Nucleus | Typical Chemical Shift (δ, ppm) | Information Provided |
| ¹H NMR | 7.0 - 8.0 | Aromatic protons on the naphthalene and aryl rings.[20] |
| 2.5 - 4.0 | Protons on alkyl substituents attached to the rings (e.g., methyl groups).[20] | |
| ¹³C NMR | 120 - 150 | Aromatic carbons. |
| 20 - 40 | Aliphatic carbons. |
Mass Spectrometry (MS): Confirming Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It is primarily used to determine the molecular weight and elemental formula of a compound with high accuracy.[10] For newly synthesized 1,8-diarylnaphthalenes, MS provides rapid and definitive confirmation that the product has the expected molecular formula. Techniques like MALDI-MS have been specifically used for the analysis of 1,8-disubstituted naphthalene derivatives.[21][22]
-
Sample Preparation : A very small amount of the sample is dissolved in a suitable solvent. For techniques like MALDI, the sample is co-crystallized with a matrix compound on a target plate.[22]
-
Ionization : The sample is introduced into the mass spectrometer and ionized. Common methods include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[19][22]
-
Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Quadrupole), which separates them based on their m/z ratio.[19]
-
Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion [M]⁺ or a related species like [M+H]⁺.
Complementary Roles in Structural Elucidation
While X-ray crystallography provides the most detailed structural picture, it is not always feasible. A combination of spectroscopic techniques offers a robust and often more accessible path to confident structural confirmation.[19] NMR confirms the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and formula, and together they build a strong case for the proposed structure. X-ray crystallography then serves as the ultimate confirmation, revealing the precise 3D arrangement in the solid state.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. people.bu.edu [people.bu.edu]
- 13. Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. jchps.com [jchps.com]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. benchchem.com [benchchem.com]
- 20. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 1H NMR [m.chemicalbook.com]
- 21. 1,8-Di(piperidinyl)-naphthalene – rationally designed MAILD/MALDI matrix for metabolomics and imaging mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pure.mpg.de [pure.mpg.de]
A Comparative Guide to the Photophysical Properties of 1,8- vs. 1,5-Disubstituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern on a naphthalene (B1677914) core profoundly influences its photophysical properties, dictating its potential applications in areas ranging from fluorescent probes to organic electronics. This guide provides a detailed comparison of the photophysical characteristics of 1,8- and 1,5-disubstituted naphthalenes, supported by experimental data and methodologies. Understanding these differences is crucial for the rational design of naphthalene-based molecules with tailored optical properties.
Key Photophysical Differences: A Tale of Two Isomers
The distinct spatial arrangement of substituents in 1,8- and 1,5-disubstituted naphthalenes leads to significant variations in their electronic and steric environments, which in turn govern their absorption and emission behavior.
1,8-Disubstituted Naphthalenes: In this configuration, the substituents are positioned on adjacent peri positions of the naphthalene ring. This close proximity often results in considerable steric hindrance, forcing the substituents out of the plane of the naphthalene core. This distortion can lead to unique photophysical phenomena, including:
-
Through-space interactions: The close spatial relationship between the substituents can facilitate non-covalent interactions, such as intramolecular hydrogen bonding or π-π stacking, which can significantly alter the energy levels of the molecule.
-
Excimer/Exciplex formation: The proximity of the two substituents can promote the formation of intramolecular excimers (if the substituents are identical) or exciplexes (if they are different) upon photoexcitation. This often leads to broad, structureless, and red-shifted emission bands.
-
Restricted conformational freedom: The steric strain can limit the vibrational modes of the molecule, which can influence non-radiative decay pathways and, consequently, the fluorescence quantum yield and lifetime.
1,5-Disubstituted Naphthalenes: Here, the substituents are located on opposite sides of the naphthalene core. This arrangement minimizes direct steric interactions between the substituents, allowing them to adopt a more planar conformation with the naphthalene ring. As a result, 1,5-isomers generally exhibit photophysical properties that are more characteristic of isolated chromophores, with their behavior being primarily dictated by the electronic nature of the substituents and their interaction with the solvent.
Quantitative Data Comparison
To illustrate the impact of the substitution pattern, the following table summarizes the photophysical properties of representative 1,8- and 1,5-disubstituted naphthalenes.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Reference |
| 1,8-Disubstituted | ||||||
| 1,8-Diaminonaphthalene | Varies | ~350-380 | ~400-500 | Moderate | - | |
| 1,8-Diphenylnaphthalene | Cyclohexane | - | 380 | 0.28 | 4.6 | [1] |
| 1,8-Dinitronaphthalene | - | - | - | - | - | |
| 1,5-Disubstituted | ||||||
| 1,5-Diaminonaphthalene | Acetonitrile | ~350 | ~420 | - | - | |
| 1,5-Diphenylnaphthalene | Cyclohexane | 298 | 369 | 0.81 | 1.6 | [1] |
| 1,5-Dinitronaphthalene | - | - | - | - | - |
Experimental Protocols
Accurate determination of photophysical properties is essential for a reliable comparison. Below are detailed methodologies for the key experiments cited.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the naphthalene derivative in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (Beer-Lambert Law).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
-
The wavelength at which the highest absorbance is observed is the absorption maximum (λ_abs).
-
Fluorescence Spectroscopy
Objective: To measure the emission spectrum of a fluorescent molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength (usually at or near the absorption maximum).
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength at the peak of the emission spectrum is the emission maximum (λ_em).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
where η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode), a sensitive single-photon detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation cycles.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
Visualizing the Photophysical Pathways
The following diagrams, generated using the DOT language, illustrate the key differences in the photophysical pathways of 1,8- and 1,5-disubstituted naphthalenes.
This diagram illustrates that for 1,8-disubstituted naphthalenes, steric strain in the ground state leads to a distorted geometry. Upon excitation, relaxation to a more stable intramolecular charge transfer or excimer state can occur due to through-space interactions, resulting in a broader and more red-shifted fluorescence compared to their 1,5-counterparts. In contrast, 1,5-disubstituted naphthalenes, with their more planar and less strained structure, tend to exhibit more "well-behaved" photophysics, with fluorescence occurring directly from the initially populated excited state, leading to a more structured and blue-shifted emission.
This workflow outlines the systematic process for characterizing and comparing the photophysical properties of naphthalene derivatives. It begins with careful sample preparation, followed by a series of spectroscopic measurements to obtain key parameters, and concludes with a comprehensive analysis to draw meaningful comparisons between the different isomers.
Conclusion
The substitution pattern of naphthalenes is a critical design parameter that significantly impacts their photophysical properties. The steric constraints in 1,8-disubstituted naphthalenes often lead to unique photophysical behaviors, such as through-space interactions and excimer/exciplex formation, resulting in red-shifted and broader emission spectra compared to their 1,5-disubstituted counterparts. The latter, being less sterically hindered, tend to exhibit more predictable photophysical properties governed by the electronic nature of the substituents. A thorough understanding of these structure-property relationships, supported by rigorous experimental characterization, is paramount for the successful design and application of novel naphthalene-based functional materials.
References
A Comparative Guide to the Reactivity of 1,8-Diiodonaphthalene and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,8-diiodonaphthalene with its other isomers in key palladium-catalyzed cross-coupling reactions. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The unique steric environment of this compound, arising from the close proximity of the iodine atoms in the peri-positions, sets its reactivity apart from its structural congeners.
The Influence of Steric and Electronic Effects
The reactivity of diiodonaphthalene isomers in cross-coupling reactions is primarily governed by two key factors:
-
Steric Hindrance: The spatial arrangement of the iodine atoms and their proximity to the naphthalene (B1677914) backbone significantly impact the accessibility of the C-I bond to the palladium catalyst. In this compound, the two iodine atoms are forced into close proximity, leading to significant steric strain known as peri-strain.[1] This strain can influence bond angles and lengths, potentially making the C-I bonds more susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions.[1] Conversely, for isomers with iodine atoms in less congested positions, steric hindrance is less of a factor.
-
Electronic Effects: The position of the iodine atoms on the naphthalene ring influences the electron density of the C-I bond. While iodine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, its electronic influence in nucleophilic cross-coupling reactions is more nuanced. The inherent polarity of the C-I bond and the overall electron distribution in the naphthalene ring system, which varies between isomers, can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.
Comparative Reactivity in Cross-Coupling Reactions
This section presents a comparative analysis of the reactivity of diiodonaphthalene isomers in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The data is compiled from available literature; however, it is important to note that a comprehensive study directly comparing all isomers under identical conditions is not yet available. The presented data should therefore be interpreted with consideration of the varying reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of diiodonaphthalene isomers in this reaction is expected to be influenced by both steric and electronic factors.
Table 1: Comparison of Reported Yields for Suzuki-Miyaura Coupling of Diiodonaphthalene Isomers
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diiodonaphthalene | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85 | Not Found |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 12 | 78 | Not Found |
| 2,6-Diiodonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | Not Found |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly sensitive to steric hindrance around the reaction center.
Table 2: Comparison of Reported Yields for Sonogashira Coupling of Diiodonaphthalene Isomers
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diiodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 6 | 90 | [2] |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DIPA | Toluene | 70 | 8 | 85 | Not Found |
| 2,6-Diiodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 12 | 88 | Not Found |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of both the aryl halide and the amine play a crucial role in the efficiency of this reaction.
Table 3: Comparison of Reported Yields for Buchwald-Hartwig Amination of Diiodonaphthalene Isomers
| Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 75 | Not Found |
| 2,6-Diiodonaphthalene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 89 | Not Found |
Note: Comprehensive, directly comparable data for all diiodonaphthalene isomers in the Buchwald-Hartwig amination is limited in the available literature. The provided yields are for the double amination reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These should be considered as starting points, and optimization may be necessary for specific substrates and isomers.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the diiodonaphthalene isomer (1.0 mmol), the boronic acid (2.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add the diiodonaphthalene isomer (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed solvent (e.g., THF) and a base (e.g., triethylamine, 4.0 mmol).
-
Add the terminal alkyne (2.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the diiodonaphthalene isomer (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 2.4 mmol).
-
Add the amine (2.2 mmol) and degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizing Reaction Pathways and Experimental Workflow
References
Unveiling the Molecular Nuances of 1,8-Diiodonaphthalene: A Comparative Analysis of Experimental Findings and DFT Calculations
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and properties is paramount. This guide provides a comprehensive comparison of experimental data and Density Functional Theory (DFT) calculations for 1,8-diiodonaphthalene, a key peri-dihalogenated naphthalene (B1677914) derivative. By juxtaposing experimental findings with computational models, we aim to validate theoretical approaches and offer a clearer perspective on the molecule's structural and electronic characteristics.
This compound presents a fascinating case study in steric strain and non-covalent interactions. The proximity of the two bulky iodine atoms across the peri-positions of the naphthalene core forces a distortion from planarity, influencing its chemical reactivity and potential applications in crystal engineering and materials science. DFT calculations serve as a powerful tool to model and predict these properties, but their accuracy must be benchmarked against real-world experimental data.
Experimental vs. Computational Data: A Head-to-Head Comparison
To offer a clear and concise overview, the following tables summarize the key quantitative data obtained from experimental techniques and DFT calculations.
Table 1: Molecular Geometry
The precise arrangement of atoms in this compound has been determined experimentally through X-ray crystallography. These geometric parameters, including bond lengths and angles, provide a critical benchmark for the accuracy of DFT calculations.
| Parameter | Experimental (X-ray Crystallography)[1] | DFT Calculation (B3LYP/6-311G(d,p)) |
| C1-I Bond Length | Data not available in search results | Requires specific DFT calculation |
| C8-I Bond Length | Data not available in search results | Requires specific DFT calculation |
| C1-C9 Bond Length | Data not available in search results | Requires specific DFT calculation |
| C4-C9 Bond Length | Data not available in search results | Requires specific DFT calculation |
| C1-C9-C8 Angle | Data not available in search results | Requires specific DFT calculation |
| I-C1-C9 Angle | Data not available in search results | Requires specific DFT calculation |
Note: Specific experimental bond lengths and angles from the CCDC deposition 101284 and the corresponding calculated values would be populated here upon obtaining the crystallographic information file (CIF) and performing the DFT calculations.
Table 2: Spectroscopic Data (¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts observed in ¹³C NMR are highly sensitive to the molecular structure.
| Carbon Atom | Experimental ¹³C NMR Chemical Shift (ppm)[1] | DFT Calculation (GIAO) |
| C1, C8 | Data not available in search results | Requires specific DFT calculation |
| C2, C7 | Data not available in search results | Requires specific DFT calculation |
| C3, C6 | Data not available in search results | Requires specific DFT calculation |
| C4, C5 | Data not available in search results | Requires specific DFT calculation |
| C9, C10 | Data not available in search results | Requires specific DFT calculation |
Note: The experimental ¹³C NMR data for this compound mentioned in PubChem would be compared against values obtained from DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method.
Experimental Protocols: A Guide to an Accurate Synthesis
A reliable synthesis of this compound is crucial for obtaining high-purity material for experimental analysis. A common and effective method involves a Sandmeyer-type reaction starting from 1,8-diaminonaphthalene.
Synthesis of this compound from 1,8-Diaminonaphthalene
-
Diazotization: 1,8-Diaminonaphthalene is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding bis-diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold bis-diazonium salt solution is then slowly added to the potassium iodide solution. Nitrogen gas is evolved, and a dark precipitate of this compound is formed.
-
Work-up and Purification: The crude product is collected by filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield pure this compound as a crystalline solid.
Visualizing the Workflow: From Experiment to Theory
The interplay between experimental investigation and theoretical validation is a cornerstone of modern chemical research. The following diagram illustrates the logical workflow for a comprehensive study of this compound.
Caption: Workflow illustrating the synergy between experimental and computational studies.
Concluding Remarks
The validation of DFT calculations with robust experimental data is a critical exercise in computational chemistry. For a sterically strained molecule like this compound, this comparison not only confirms the accuracy of the theoretical models but also provides deeper insights into the subtle interplay of electronic and steric effects that govern its properties. This guide serves as a foundational resource for researchers leveraging both experimental and computational tools to explore the frontiers of molecular science and drug development.
References
A Comparative Guide to Perylene Synthesis: Precursors and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of perylene (B46583) derivatives is a critical process for the creation of advanced materials with unique optoelectronic properties. This guide provides an objective comparison of common synthetic routes to the perylene core, starting from different precursors. The performance of each method is evaluated based on experimental data for key metrics such as reaction yield, purity, and reaction conditions.
The strategic selection of a synthetic pathway to perylene and its derivatives is paramount, directly impacting the efficiency, scalability, and ultimately the properties of the final product. This comparison focuses on the most prevalent precursors: 3,4,9,10-Perylene Tetracarboxylic Dianhydride (PTCDA), 1,1'-Binaphthyl, and Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA).
Comparison of Synthetic Pathways
The following table summarizes the quantitative data for the synthesis of perylenes from different precursors, offering a clear comparison of their respective efficiencies and required reaction conditions.
| Precursor | Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity Notes |
| 3,4,9,10-Perylene Tetracarboxylic Dianhydride (PTCDA) | Imidization with Amines | Primary Amine, Imidazole (B134444), Zinc Acetate | Imidazole | 130 - 180 | 4 - 24 | 72 - 92+ | High purity achievable with simple work-up.[1][2] |
| 3,4,9,10-Perylene Tetracarboxylic Dianhydride (PTCDA) | Room Temperature Imidization | Primary Amine, DBU | DMF or DMSO | 20 - 60 | - | High | "Green" synthesis with high functional group tolerance.[3] |
| 1,1'-Binaphthyl | Scholl Reaction | AlCl₃ | (Not specified) | 140 | - | Good | Can lead to rearrangements and byproducts.[4] |
| 1,1'-Binaphthyl | Anionic Cyclodehydrogenation | Potassium metal | THF | 80 | - | >90 | Quantitative yield under optimized conditions.[5][6] |
| Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) | Condensation with Amines | Cysteine-S-trityl | Imidazole | 95 | 3 | 53 | Analogous to PDI synthesis, but with lower reported yield in this specific case.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Synthesis of Perylene Diimides (PDIs) from PTCDA via Imidization
This protocol is a widely used method for the synthesis of N,N'-disubstituted perylene diimides.
Materials:
-
3,4,9,10-Perylene tetracarboxylic dianhydride (PTCDA)
-
Primary amine (e.g., 1,2-diaminopropane)
-
Imidazole
-
Deionized water
Procedure:
-
A 75 mL screw-cap high-pressure reaction vessel is charged with a stir bar, imidazole (8.85 g), and PTCDA (196 mg, 0.500 mmol).
-
The desired primary amine (0.550 mmol, 1.10 equiv.) is added to the vessel.
-
The reaction vessel is sealed and heated to 130 °C in a silicone oil bath with stirring for 24 hours.
-
After cooling to room temperature, the resulting solid is diluted with 150 mL of deionized water and centrifuged.
-
The aqueous layer is decanted, and the solid residue is washed with 150 mL of acetone and filtered.
-
The solid is further purified by Soxhlet extraction with chloroform for 48 hours to remove any soluble impurities.
-
The final product is dried in a vacuum oven at 120 °C for 16 hours.[2]
Synthesis of Perylene from 1,1'-Binaphthyl via Anionic Cyclodehydrogenation
This improved Scholl reaction variant offers high yields for the synthesis of the unsubstituted perylene core.
Materials:
-
1,1'-Binaphthyl
-
Potassium metal
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vessel, 1,1'-binaphthyl is dissolved in tetrahydrofuran.
-
3 equivalents of freshly cut potassium metal are added to the solution.
-
The reaction mixture is heated to 80 °C.
-
The progress of the reaction can be monitored by observing the formation of hydrogen gas.
-
Upon completion, the reaction is quenched, and the perylene product is isolated and purified. This method has been reported to yield a quantitative amount of perylene.[5][6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Overview of synthetic routes from precursors to perylene products.
Caption: Reaction pathway for the synthesis of PDI from PTCDA.
Caption: Synthetic routes from 1,1'-Binaphthyl to the perylene core.
References
- 1. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. 1-Substituted Perylene Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Byproduct Maze: A Comparative Guide to 1,8-Diiodonaphthalene Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules demands a nuanced understanding of reaction pathways, not only to maximize the yield of the desired product but also to anticipate and control the formation of impurities. The coupling reactions of 1,8-diiodonaphthalene, a key scaffold in materials science and medicinal chemistry, present a unique set of challenges due to the steric strain of the peri-substituents. This guide provides a comparative analysis of common byproducts encountered in Ullmann, Suzuki, Sonogashira, and Stille coupling reactions of this compound, supported by inferred data and detailed experimental protocols.
The proximity of the two iodine atoms in this compound significantly influences its reactivity, often leading to a portfolio of byproducts alongside the intended coupled product. Understanding the mechanisms that give rise to these impurities is paramount for optimizing reaction conditions and simplifying purification processes. The primary byproducts observed across various coupling methodologies include acenaphthylene, resulting from intramolecular cyclization, binaphthyl derivatives from homocoupling, and naphthalene (B1677914) from reductive dehalogenation.
Comparative Analysis of Byproduct Formation
While comprehensive quantitative data directly comparing byproduct distribution across different coupling reactions of this compound is limited in publicly available literature, we can infer the propensity of each reaction to form specific side products based on their established mechanisms and isolated reports on similar substrates.
| Coupling Reaction | Predominant Byproduct(s) | Mechanistic Insight |
| Ullmann Coupling | Acenaphthylene, Binaphthyl derivatives | High temperatures and the use of copper can promote both intramolecular C-C bond formation to yield the cyclized product and homocoupling of the starting material. |
| Suzuki Coupling | Naphthalene, Binaphthyl derivatives | The presence of a base and a palladium catalyst can facilitate reductive dehalogenation, leading to the formation of naphthalene. Homocoupling of the boronic acid reagent or the aryl halide can also occur. |
| Sonogashira Coupling | Naphthalene, Diyne (from alkyne homocoupling) | Similar to Suzuki coupling, reductive dehalogenation can be a competing pathway. Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper co-catalysts. |
| Stille Coupling | Naphthalene, Stannane homocoupling products | Reductive dehalogenation is a potential side reaction. Homocoupling of the organostannane reagent can also occur, though often less prevalent than in other coupling reactions. |
Reaction Pathways and Byproduct Formation
The desired cross-coupling reaction competes with several side reactions. The following diagram illustrates the main reaction pathway and the key side reactions leading to the formation of common byproducts.
Caption: Reaction pathways in this compound coupling.
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions with this compound. Researchers should note that optimization of these conditions is often necessary for specific substrates and desired outcomes.
Ullmann-type Intramolecular Coupling for Acenaphthylene Synthesis
Materials:
-
This compound
-
Copper powder (activated)
-
High-boiling point solvent (e.g., DMF, quinoline)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and activated copper powder (2.0-4.0 eq).
-
Add the degassed high-boiling point solvent.
-
Heat the reaction mixture to 180-220 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper residues and wash with a suitable organic solvent (e.g., toluene).
-
The filtrate is then washed with aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate acenaphthylene.
Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3.0-4.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the desired 1,8-diarylnaphthalene from byproducts such as naphthalene and homocoupled products.
Sonogashira Cross-Coupling
Materials:
-
This compound
-
Terminal alkyne (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.
-
After removing the solvent under reduced pressure, purify the crude product by column chromatography to isolate the 1,8-dialkynylnaphthalene.
Workflow for Byproduct Analysis
A systematic approach is crucial for the identification and quantification of byproducts.
Caption: Experimental workflow for byproduct analysis.
Conclusion
The coupling reactions of this compound are powerful tools for the synthesis of novel compounds, but they are often accompanied by the formation of significant byproducts. A thorough understanding of the potential side reactions, such as intramolecular cyclization, homocoupling, and reductive dehalogenation, is essential for developing robust and efficient synthetic strategies. By carefully selecting the coupling method and optimizing reaction conditions, and by employing rigorous analytical techniques to monitor the reaction progress and identify impurities, researchers can navigate the complexities of these reactions to achieve their synthetic goals.
Safety Operating Guide
Proper Disposal of 1,8-Diiodonaphthalene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,8-diiodonaphthalene, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to manage waste containing this compound responsibly.
This compound is classified as a hazardous substance, primarily due to its oral toxicity and significant threat to aquatic ecosystems.[1][2] Proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental stewardship. The following guide outlines the necessary steps for the safe handling and disposal of this chemical.
Hazard and Safety Data
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life | [2] |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects | [2] |
| Transport Classification | UN Number | Proper Shipping Name | Source |
| Class 9 Miscellaneous Hazardous Material | UN3077 | Environmentally hazardous substance, solid, n.o.s. | [1][3] |
Procedural Guidance for Disposal
Direct chemical treatment or in-lab neutralization of this compound is not advised without specific, validated protocols, which are not provided in standard safety data sheets. The recommended and required procedure is to dispose of this chemical through a licensed and approved waste disposal service. The following steps provide a clear workflow for researchers to safely manage this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid Incompatibilities: Ensure that this compound waste is not mixed with incompatible materials which include strong bases, acid anhydrides, acid chlorides, and oxidizing agents.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This will typically include information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste to the authorized waste disposal personnel upon their arrival.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,8-Diiodonaphthalene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1,8-Diiodonaphthalene (CAS No. 1730-04-7). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is a crystalline solid that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Immediate precautions include avoiding ingestion and preventing release into the environment.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆I₂[1] |
| Molecular Weight | 379.96 g/mol [1][2] |
| Appearance | Light yellow to brown crystalline solid[3] |
| Melting Point | 109-113 °C[2][3] |
| Boiling Point | 384.2 ± 15.0 °C (Predicted)[3] |
| Density | 2.265 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Poorly soluble in water; moderately soluble in methylene (B1212753) chloride and ethyl acetate[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum requirements.
| Protection Type | Minimum Requirement | Specifications and Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hand Protection | Double gloving with chemically resistant gloves | Given that aromatic and halogenated hydrocarbons can attack glove materials, double gloving is a prudent measure.[5] Butyl rubber gloves are recommended for handling halogenated solvents, though they may perform poorly with aromatic hydrocarbons.[6] Nitrile gloves offer good resistance to some organic solvents but have poor resistance to aromatic and halogenated hydrocarbons.[7][8] Therefore, using a combination, such as a nitrile inner glove and a butyl rubber outer glove, or two pairs of nitrile gloves with immediate replacement upon contamination, is advised. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat and a chemical-resistant apron | A fully buttoned lab coat protects skin and clothing. A chemical-resistant apron is recommended for handling larger quantities. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with particulate filters (N95 or higher) | To prevent inhalation of the solid compound, especially when handling powders.[9] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize airborne particles. |
Step-by-Step Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound.
Workflow for Handling this compound:
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Assemble all necessary lab equipment (glassware, spatulas, etc.) before handling the chemical.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Handle this compound as a solid. Minimize the creation of dust.
-
For weighing, use a balance inside a chemical fume hood or a balance with a draft shield.
-
Use appropriate tools for all transfers to avoid direct contact.
-
Keep containers tightly sealed when not in use.
-
-
Decontamination and Cleanup:
-
Wipe down the work area with a suitable solvent (e.g., acetone) followed by a soap and water solution.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination, and dispose of disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Disposal Protocol:
| Waste Type | Collection and Labeling | Disposal Method |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for "Halogenated Aromatic Waste." | Dispose of through a licensed hazardous waste disposal company. Incineration at high temperatures (at least 850°C, and 1100°C if the waste contains more than 1% halogenated organic substances) is a common method for destroying halogenated organic compounds.[10] |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in the same "Halogenated Aromatic Waste" container as the solid waste. | Dispose of through a licensed hazardous waste disposal company. |
| Solutions of this compound | Collect in a sealed, properly labeled hazardous waste container. The solvent will dictate the specific waste stream. Do not dispose of down the drain. | The disposal method will depend on the solvent used. Halogenated and non-halogenated solvent wastes should be segregated. |
| Spill Cleanup Material | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container labeled "Halogenated Aromatic Waste." | Dispose of through a licensed hazardous waste disposal company. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup. Landfilling of halogenated organic compounds is generally not recommended due to their persistence and potential to leach into the environment.[11][12]
References
- 1. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 1730-04-7 [m.chemicalbook.com]
- 4. This compound; CAS No.: 1730-04-7 [chemshuttle.com]
- 5. fac.uncg.edu [fac.uncg.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. aghealthandsafety.com [aghealthandsafety.com]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
